AR420626
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c1-11-18(21(27)25-15-10-12(22)7-8-13(15)23)20(17-6-3-9-28-17)19-14(24-11)4-2-5-16(19)26/h3,6-10,20,24H,2,4-5H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYQECCGLBHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CO3)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AR420626: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
AR420626 is a selective agonist for the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2] This experimental drug has garnered significant interest for its potential therapeutic applications in a range of diseases, including cancer, diabetes, and inflammatory conditions like asthma and eczema.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its activity in hepatocellular carcinoma (HCC), supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanism of Action in Hepatocellular Carcinoma
This compound exerts its anti-cancer effects in HCC by inducing apoptosis through a multi-step signaling cascade initiated by the activation of GPR41/FFA3.[4][5] The binding of this compound to this receptor triggers a chain of intracellular events that ultimately lead to programmed cell death in cancer cells.
The key steps in the mechanism are:
-
GPR41/FFA3 Activation : As a selective agonist, this compound binds to and activates GPR41/FFA3, a receptor that is coupled to the Gi/o signaling pathway.[4][6]
-
mTORC1 Phosphorylation and Proteasome Activation : This initial activation leads to the phosphorylation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[4] Activated mTORC1, in turn, enhances protein degradation by activating the proteasome system.[4]
-
HDAC Protein Reduction : The activated proteasomes target and reduce the levels of histone deacetylase (HDAC) proteins.[4]
-
Increased TNF-α Expression : The inhibition of HDACs leads to an increased expression of tumor necrosis factor-alpha (TNF-α).[4][5]
-
Induction of Apoptosis : TNF-α, a pro-apoptotic cytokine, then triggers the extrinsic apoptotic pathway, leading to the cleavage of caspases-3 and -8 and subsequent cell death in HCC cells.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 | HepG2 | ~25 µM | [4] |
| IC50 | FFAR3 | 117 nM | [1] |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Time Point | Effect | Reference |
| HepG2 | 25 µM | 24 h | Significant inhibition of proliferation | [4] |
| HepG2 | 10 µM, 25 µM | 48 h, 72 h | Significant inhibition of proliferation | [4] |
| HLE | 25 µM | 48 h | Significant inhibition of proliferation | [4] |
| HLE | 10 µM, 25 µM | 72 h | Significant inhibition of proliferation | [4] |
| HepG2 | 25 µM | 1-24 h | Significant increase in TNF-α mRNA | [4] |
| HLE | 25 µM | 1-24 h | Significant increase in TNF-α mRNA | [4] |
| HepG2 | 25 µM | 1-24 h | Significant mTOR phosphorylation | [4] |
Table 2: Cellular Effects of this compound in Hepatocellular Carcinoma Cells
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow used to investigate its mechanism of action.
Caption: Signaling pathway of this compound in hepatocellular carcinoma cells.
Caption: Experimental workflow for investigating this compound's mechanism of action.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound's mechanism of action.
Cell Culture and Proliferation Assay
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and HLE are used.
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Proliferation Assay: Cell proliferation is assessed using a WST-8 assay kit. Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours. The absorbance is measured at 450 nm to determine cell viability.
Western Immunoblot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-8, acetylated histone H3, GPR41, mTOR, phospho-mTOR, HDACs) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Gene Silencing using small interfering RNA (siRNA)
-
Transfection: HepG2 cells are transfected with siRNAs targeting GPR41, HDAC3, HDAC5, or HDAC7, or with a non-targeting control siRNA, using a lipofection reagent according to the manufacturer's instructions.
-
Verification: The knockdown efficiency is confirmed by Western blot analysis of the target protein expression 48-72 hours post-transfection.
-
Functional Assays: Following successful knockdown, cells are treated with this compound, and subsequent effects on apoptosis and protein expression are analyzed as described above.
TaqMan Real-Time Polymerase Chain Reaction (PCR) for TNF-α mRNA Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative real-time PCR is performed using a TaqMan gene expression assay for TNF-α and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is run on a real-time PCR system.
-
Data Analysis: The relative expression of TNF-α mRNA is calculated using the comparative Ct (ΔΔCt) method.
In Vivo Xenograft Studies
-
Animal Model: Male nude mice are used for the HepG2 xenograft model.
-
Tumor Implantation: HepG2 cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound is administered, for example, via intraperitoneal injection.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, the tumors are excised and weighed.
Conclusion
This compound presents a novel therapeutic strategy for hepatocellular carcinoma by selectively targeting the GPR41/FFA3 receptor and activating a unique signaling cascade that leads to cancer cell apoptosis. The mechanism, involving mTORC1-mediated proteasomal degradation of HDACs and subsequent TNF-α induction, highlights a sophisticated interplay between metabolic sensing and cancer cell survival pathways. The provided data and protocols offer a solid foundation for further research and development of this compound and other GPR41/FFA3 agonists as potential anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]
AR420626 GPR41 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR420626 is a potent and selective synthetic agonist for the G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3). This receptor is endogenously activated by short-chain fatty acids (SCFAs) and is implicated in a variety of physiological processes. Notably, the signaling pathway initiated by this compound-mediated activation of GPR41 has been a subject of investigation in the context of hepatocellular carcinoma (HCC), where it has been shown to induce apoptosis. This technical guide provides an in-depth overview of the this compound GPR41 signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascade and associated experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity on GPR41, primarily derived from studies in hepatocellular carcinoma cell lines.
| Parameter | Value | Cell Line/Assay System | Description |
| pEC50 | 5.74 | [35S]GTPγS-binding assay | Potency of this compound in stimulating G-protein activation.[1] |
| IC50 | ~25 µM | HepG2 cells | Concentration of this compound that inhibits the proliferation of HepG2 cells by 50%.[2] |
| IC50 | 117 nM | Not Specified | Concentration of this compound that inhibits its target by 50%.[3] |
The this compound GPR41 Signaling Pathway
GPR41 is a Gi/o-coupled receptor.[4] Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, in the context of hepatocellular carcinoma, the downstream signaling of this compound-activated GPR41 diverges to induce apoptosis through a distinct cascade involving mTOR, proteasome activation, and histone deacetylase (HDAC) inhibition.
Signaling Cascade in Hepatocellular Carcinoma
Activation of GPR41 by this compound in HCC cells initiates a signaling pathway that culminates in apoptosis. A key event in this pathway is the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR).[2][5] This is followed by the activation of the proteasome, which leads to the degradation of HDAC proteins, particularly HDACs 2-7.[2] The subsequent reduction in HDAC activity results in increased histone H3 acetylation.[2] This epigenetic modification leads to an upregulation of Tumor Necrosis Factor-alpha (TNF-α) expression.[2] TNF-α, in turn, activates the extrinsic apoptosis pathway, characterized by the cleavage of caspase-8 and caspase-3.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the this compound GPR41 signaling pathway.
Cell Culture
HepG2 and HLE human hepatoma cells are typically cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
[³⁵S]GTPγS Binding Assay
This functional assay is used to determine the potency of this compound as a GPR41 agonist by measuring G-protein activation.
-
Membrane Preparation : Cell membranes expressing GPR41 are prepared and homogenized in an appropriate buffer.
-
Assay Reaction : Membranes are incubated with varying concentrations of this compound, GDP, and [³⁵S]GTPγS in an assay buffer.
-
Incubation : The reaction is incubated to allow for the exchange of GDP for [³⁵S]GTPγS on activated G-proteins.
-
Termination and Detection : The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis : The data is analyzed to determine the pEC50 value of this compound.
Western Blotting
Western blotting is employed to detect changes in protein expression and phosphorylation states.
-
Cell Lysis : Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification : Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-mTOR, HDACs, cleaved caspases, β-actin).
-
Secondary Antibody and Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Gene Silencing with siRNA
Small interfering RNA (siRNA) is used to specifically knockdown the expression of GPR41 to confirm its role in the observed signaling events.
-
Transfection : HepG2 cells are transfected with GPR41-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation : Cells are incubated for 48-72 hours to allow for gene silencing.
-
Verification : The knockdown of GPR41 expression is confirmed by Western blotting or RT-qPCR.
-
Functional Assays : The effect of GPR41 knockdown on this compound-induced apoptosis and downstream signaling is assessed.
TaqMan Real-time Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to quantify the mRNA expression levels of target genes, such as TNF-α.
-
RNA Extraction and cDNA Synthesis : Total RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction : The cDNA is used as a template in a qPCR reaction with TaqMan probes and primers specific for the target gene and a reference gene (e.g., GAPDH).
-
Data Analysis : The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method.
Flow Cytometry for Apoptosis Analysis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify the extent of apoptosis.
-
Cell Staining : Cells treated with this compound are harvested and stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification : The percentage of apoptotic cells is determined.
Conclusion
The this compound GPR41 signaling pathway represents a novel therapeutic target, particularly in the context of hepatocellular carcinoma. The induction of apoptosis through a unique cascade involving mTOR, proteasome-mediated HDAC degradation, and subsequent TNF-α upregulation highlights a promising avenue for anticancer drug development. The methodologies outlined in this guide provide a framework for researchers to further investigate this pathway and explore the therapeutic potential of GPR41 agonists like this compound. Further research is warranted to fully elucidate the intricacies of this signaling network and its broader physiological and pathophysiological implications.
References
The In Vitro Biological Function of AR420626: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR420626 is a selective agonist of the Free Fatty Acid Receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41). In vitro studies have primarily elucidated its anti-proliferative and pro-apoptotic effects in hepatocellular carcinoma (HCC) cell lines, alongside investigations into its anti-inflammatory and metabolic regulatory roles. This technical guide provides a comprehensive overview of the in vitro biological functions of this compound, with a focus on its mechanism of action in cancer cells. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are visually represented. All quantitative data from the cited studies are summarized in structured tables for ease of comparison.
Core Biological Function: Anti-Cancer Activity in Hepatocellular Carcinoma
This compound has been demonstrated to be a potent inhibitor of proliferation and an inducer of apoptosis in human hepatocellular carcinoma (HCC) cell lines, namely HepG2 and HLE.[1][2] The primary mechanism of action is through the activation of its target receptor, FFAR3/GPR41, which initiates a downstream signaling cascade culminating in programmed cell death.
Quantitative Analysis of Anti-Proliferative and Pro-Apoptotic Effects
The efficacy of this compound in inhibiting cell growth and inducing apoptosis has been quantified in several studies. The following tables summarize the key quantitative data.
| Cell Line | Assay | Parameter | Value | Treatment Conditions | Reference |
| HepG2 | MTS Assay | IC50 | ~25 µM | 48 hours | [1] |
| HepG2 | MTS Assay | Proliferation Inhibition | Significant | 10 µM (48h, 72h), 25 µM (24h, 48h, 72h) | [1] |
| HLE | MTS Assay | Proliferation Inhibition | Significant | 10 µM (72h), 25 µM (48h, 72h) | [1] |
| HepG2 | Flow Cytometry (Annexin V/PI) | Apoptosis Rate | Dose-dependent increase | 10 µM, 25 µM for 48 hours | [1] |
| HLE | Flow Cytometry (Annexin V/PI) | Apoptosis Rate | Dose-dependent increase | 10 µM, 25 µM for 48 hours | [1] |
Table 1: In Vitro Anti-Cancer Activity of this compound in HCC Cell Lines
| Cell Line | Protein/mRNA | Effect | Treatment Conditions | Reference |
| HepG2 | Cleaved Caspase-3 | Increased | 10 µM, 25 µM for 48 hours | [1] |
| HLE | Cleaved Caspase-3 | Increased | 10 µM, 25 µM for 48 hours | [1] |
| HepG2 | Cleaved Caspase-8 | Increased | 10 µM, 25 µM for 48 hours | [1] |
| HLE | Cleaved Caspase-8 | Increased | 10 µM, 25 µM for 48 hours | [1] |
| HepG2 | Cleaved Caspase-9 | Slightly Increased | 25 µM for 48 hours | [1] |
| HepG2 | Acetyl-Histone H3 | Increased | 10 µM, 25 µM for 48 hours | [1] |
| HLE | Acetyl-Histone H3 | Increased | 10 µM, 25 µM for 48 hours | [1] |
| HepG2 | TNF-α mRNA | Increased | 25 µM (1-24 hours, peak at 24h) | [1] |
| HLE | TNF-α mRNA | Dose-dependent increase | (1-24 hours, peak at 3h) | [1] |
| HepG2 | p-mTOR | Increased | 25 µM (1-24 hours) | [1] |
| HepG2 | HDACs 3, 4, 5, 7 | Decreased | 25 µM for 48 hours | [1] |
| HLE | HDACs 3, 4, 6, 7, 8 | Decreased | 25 µM for 48 hours | [1] |
Table 2: Molecular Effects of this compound in HCC Cell Lines
Signaling Pathway of this compound in Hepatocellular Carcinoma
The anti-cancer activity of this compound in HCC cells is initiated by its binding to and activation of the GPR41/FFA3 receptor. This event triggers a signaling cascade that involves the mTOR pathway, leading to the downregulation of several histone deacetylases (HDACs). The reduction in HDACs results in an increase in histone H3 acetylation and subsequent upregulation of Tumor Necrosis Factor-alpha (TNF-α) expression. TNF-α then acts in an autocrine or paracrine manner to induce apoptosis through the extrinsic pathway, characterized by the activation of caspase-8 and caspase-3.
Caption: Signaling pathway of this compound in hepatocellular carcinoma cells.
Other In Vitro Biological Functions
Beyond its anti-cancer effects, this compound has been investigated for other potential therapeutic applications in vitro.
-
Anti-inflammatory Effects: As an agonist of FFAR3, a receptor expressed on immune cells, this compound is implicated in modulating inflammatory responses. Studies suggest its potential in mitigating allergic responses in asthma and eczema models, although detailed in vitro mechanistic data is less abundant.[3][4]
-
Metabolic Regulation: FFAR3 is involved in metabolic homeostasis. This compound has been shown to increase Ca2+ signal-mediated glucose uptake, suggesting a potential role in the management of diabetes.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the in vitro studies of this compound.
Cell Proliferation (MTS) Assay
This protocol is for assessing the effect of this compound on the proliferation of HCC cells.
Materials:
-
HepG2 or HLE cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed HepG2 or HLE cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations to be tested typically range from 1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
At the end of each time point, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: Workflow for the MTS cell proliferation assay.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying apoptosis in HCC cells treated with this compound.
Materials:
-
HepG2 or HLE cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HepG2 or HLE cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 25 µM) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect the culture medium (containing detached apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the flow cytometry-based apoptosis assay.
Western Blotting
This protocol is for analyzing the expression of proteins in the this compound signaling pathway.
Materials:
-
Treated HepG2 or HLE cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-p-mTOR, anti-HDACs, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
Quantitative Real-Time PCR (qRT-PCR) for TNF-α
This protocol is for measuring the mRNA expression of TNF-α.
Materials:
-
Treated HepG2 or HLE cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
TaqMan Gene Expression Master Mix
-
TaqMan Gene Expression Assay for TNF-α and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction with TaqMan Gene Expression Master Mix, the specific TaqMan assay for TNF-α or the housekeeping gene, and the cDNA template.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of TNF-α mRNA.
Conclusion
The in vitro biological function of this compound is centered on its selective agonism of the FFAR3/GPR41 receptor. In the context of hepatocellular carcinoma, this activation initiates a pro-apoptotic signaling cascade involving mTOR, HDACs, and TNF-α. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future in vitro studies could focus on elucidating its role in other cancer types, further detailing its anti-inflammatory mechanisms, and exploring its effects on a wider range of metabolic pathways.
References
- 1. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. tripod.nih.gov [tripod.nih.gov]
The Role of AR420626 in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR420626, a selective agonist for the G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFA3), has emerged as a promising compound in oncology research. This technical guide delineates the mechanism by which this compound induces apoptosis in cancer cells, with a particular focus on hepatocellular carcinoma (HCC). The information presented herein is synthesized from preclinical studies and is intended to provide a comprehensive resource for researchers and professionals in the field of drug development. This document details the signaling pathways, experimental validation, and quantitative data associated with the pro-apoptotic effects of this compound.
Introduction
Hepatocellular carcinoma represents a significant global health challenge with a high mortality rate, underscoring the urgent need for novel therapeutic strategies.[1] One such avenue of investigation involves the targeting of G protein-coupled receptors, which are integral to various physiological and pathological processes. This compound is a selective agonist of GPR41/FFA3, a receptor for short-chain fatty acids.[1][2][3] Studies have demonstrated that this compound suppresses the growth of HCC cells by inducing programmed cell death, or apoptosis.[1][2][3] This document provides an in-depth examination of the molecular mechanisms underpinning this effect.
Mechanism of Action of this compound in Apoptosis Induction
This compound initiates a signaling cascade that culminates in the activation of the extrinsic apoptotic pathway. The proposed mechanism involves the activation of GPR41/FFA3, leading to downstream effects on mTORC1 signaling, proteasome activation, histone deacetylase (HDAC) inhibition, and ultimately, the upregulation of tumor necrosis factor-alpha (TNF-α).
Signaling Pathway
The apoptotic signaling pathway initiated by this compound can be summarized as follows:
-
GPR41/FFA3 Activation: this compound selectively binds to and activates GPR41/FFA3.[1][2]
-
mTORC1 Phosphorylation: This activation leads to the phosphorylation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1]
-
Proteasome Activation: Activated mTORC1 enhances protein degradation through the activation of the proteasome.[1]
-
HDAC Protein Reduction: The activated proteasome leads to a reduction in the levels of various histone deacetylase (HDAC) proteins.[1][2]
-
Histone Acetylation: The inhibition of HDACs results in an increase in the acetylation of histones, such as histone H3.[1]
-
TNF-α Expression: Increased histone acetylation promotes the expression of the TNF-α gene.[1][2]
-
Extrinsic Apoptosis Pathway: TNF-α acts as an extracellular signal to trigger the extrinsic apoptosis pathway, leading to the cleavage and activation of caspase-8 and subsequently caspase-3.[1]
-
Apoptosis Execution: Activated caspase-3 orchestrates the final stages of apoptosis, including DNA fragmentation.[1]
Caption: this compound-induced apoptotic signaling pathway in HCC cells.
Quantitative Data
The pro-apoptotic effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
In Vitro Efficacy
| Cell Line | Parameter | Concentration | Time (h) | Result | Reference |
| HepG2 | IC50 | ~25 µM | 48 | 50% inhibition of cell proliferation | [1] |
| HepG2 | Cell Proliferation | 10 µM | 48 | Significant inhibition | [1] |
| HepG2 | Cell Proliferation | 25 µM | 24, 48, 72 | Significant inhibition | [1] |
| HLE | Cell Proliferation | 10 µM | 72 | Significant inhibition | [1] |
| HLE | Cell Proliferation | 25 µM | 48, 72 | Significant inhibition | [1] |
Molecular Markers of Apoptosis and Signaling
| Cell Line | Marker | Concentration | Time (h) | Fold Change (vs. Vehicle) | Reference |
| HepG2 | Cleaved Caspase-3 | 10 µM | 48 | Increased | [1] |
| HepG2 | Cleaved Caspase-3 | 25 µM | 48 | Significantly Increased | [1] |
| HLE | Cleaved Caspase-3 | 10 µM | 48 | Increased | [1] |
| HLE | Cleaved Caspase-3 | 25 µM | 48 | Significantly Increased | [1] |
| HepG2 | Cleaved Caspase-8 | 10 µM | 48 | Increased | [1] |
| HepG2 | Cleaved Caspase-8 | 25 µM | 48 | Significantly Increased | [1] |
| HLE | Cleaved Caspase-8 | 10 µM | 48 | Increased | [1] |
| HLE | Cleaved Caspase-8 | 25 µM | 48 | Significantly Increased | [1] |
| HepG2 | Cleaved Caspase-9 | 25 µM | 48 | Slightly Increased | [1] |
| HepG2 | Acetyl-Histone H3 | 10, 25 µM | 48 | Dose-dependently Increased | [1] |
| HLE | Acetyl-Histone H3 | 10, 25 µM | 48 | Dose-dependently Increased | [1] |
| HepG2 | TNF-α mRNA | 25 µM | 1, 3, 12, 24 | Time-dependent Increase | [1][2] |
| HLE | TNF-α mRNA | 25 µM | 1, 3, 12, 24 | Time-dependent Increase | [1][2] |
| HepG2 | Phospho-mTOR | 25 µM | 1, 3, 12, 24 | Significantly Increased | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to investigate the effects of this compound.
Cell Culture and Proliferation Assay
-
Cell Lines: HepG2 and HLE human hepatocellular carcinoma cells.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay (e.g., WST-8 assay):
-
Seed cells in 96-well plates at a specified density.
-
After cell attachment, treat with various concentrations of this compound (e.g., 10 µM, 25 µM) or vehicle control.
-
Incubate for specified time points (e.g., 24, 48, 72 hours).
-
Add WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control.
-
Western Blotting for Protein Expression
-
Objective: To detect and quantify the expression of proteins involved in the apoptotic pathway (e.g., cleaved caspases, acetylated histones, phospho-mTOR).
-
Protocol:
-
Treat cells with this compound or vehicle as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-cleaved caspase-3, anti-acetyl-histone H3, anti-phospho-mTOR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
-
Real-Time PCR for Gene Expression
-
Objective: To quantify the mRNA expression of TNF-α.
-
Protocol:
-
Treat cells with this compound or vehicle.
-
Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using a TaqMan gene expression assay with specific primers and probes for TNF-α and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the percentage of apoptotic cells.
-
Protocol:
-
Treat cells with this compound or vehicle.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Caption: A generalized workflow for investigating this compound-induced apoptosis.
Conclusion and Future Directions
The collective evidence strongly indicates that this compound induces apoptosis in hepatocellular carcinoma cells through a novel pathway involving GPR41/FFA3, mTORC1, proteasome-mediated HDAC degradation, and subsequent TNF-α-driven extrinsic apoptosis.[1][2][3] These preclinical findings establish this compound as a potential therapeutic candidate for HCC.[1][3] Further research is warranted to explore the efficacy of this compound in a broader range of cancer types, to investigate potential synergistic effects with existing chemotherapeutic agents, and to advance this compound towards clinical evaluation. The detailed mechanisms of how GPR41/FFA3 activation leads to mTORC1 phosphorylation and the full spectrum of HDACs targeted by this pathway are also areas for future investigation. As of now, there is no publicly available information on clinical trials specifically for this compound.
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of AR420626: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR420626 is a potent and selective agonist of the Free Fatty Acid Receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1] Emerging research has highlighted its significant anti-inflammatory properties, particularly in the context of allergic inflammatory conditions such as asthma and eczema.[2] This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in pivotal studies. The document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development who are interested in the therapeutic potential of targeting FFAR3 for inflammatory diseases.
Introduction
Free Fatty Acid Receptor 3 (FFAR3) is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota. FFAR3 is expressed in various tissues, including immune cells, and is implicated in the regulation of inflammatory responses. This compound has been identified as a selective agonist for FFAR3 with an IC50 of 117 nM.[1] While initially investigated for its anti-cancer properties, recent studies have demonstrated its capacity to ameliorate inflammatory responses in preclinical models of allergic diseases, suggesting a broader therapeutic utility.
Mechanism of Action
The anti-inflammatory effects of this compound are primarily mediated through its activation of FFAR3. FFAR3 is known to couple with the Gαi/o subunit of the G protein complex. Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. While the precise downstream signaling cascade for the anti-inflammatory effects of this compound is still under investigation, the current understanding points towards the modulation of key inflammatory pathways. In other contexts, FFAR3 activation has been linked to the MAPK/ERK and PI3K/Akt signaling pathways, which are critical regulators of immune cell function and cytokine production.
Preclinical Anti-inflammatory Data
The anti-inflammatory efficacy of this compound has been demonstrated in preclinical models of allergic asthma and eczema.
In Vivo Allergic Asthma Model
In a murine model of ovalbumin (OVA)-induced allergic asthma, administration of this compound resulted in a significant reduction of the inflammatory response.[3] Key findings include a decrease in the infiltration of immune cells into the bronchoalveolar lavage fluid (BALF) and suppression of inflammatory cytokine expression in lung tissues.[3]
In Vivo Eczema Model
Similarly, in a chemically-induced model of eczema in mice, this compound treatment led to a reduction in skin inflammation. This was evidenced by decreased immune cell presence in the skin and a corresponding suppression of local inflammatory cytokine expression.
In Vitro Anti-inflammatory Effects
In-vitro studies using a murine alveolar macrophage cell line have shown that this compound can directly suppress the production of the pro-inflammatory cytokine IL-6 following stimulation with lipopolysaccharide (LPS). This finding supports a direct anti-inflammatory role for this compound on immune cells.
Quantitative Data Summary
The following tables summarize the available quantitative data on the properties and effects of this compound.
| Parameter | Value | Reference |
| Target | Free Fatty Acid Receptor 3 (FFAR3/GPR41) | [1] |
| Activity | Selective Agonist | [1] |
| IC50 | 117 nM | [1] |
| Experimental Model | Compound | Dosage | Key Findings | Reference |
| Ovalbumin-Induced Allergic Asthma (in vivo, BALB/c mice) | This compound | 0.1 mg/kg (i.p.) | Reduced immune cell infiltration in BALF; Suppressed inflammatory cytokine expression in lung tissue. | [3] |
| Chemically-Induced Eczema (in vivo, BALB/c mice) | This compound | Not specified | Reduced immune cell infiltration in skin; Suppressed inflammatory cytokine expression in skin tissue. | |
| LPS-stimulated Alveolar Macrophages (in vitro) | This compound | Not specified | Significantly reduced IL-6 production. |
Experimental Protocols
Detailed step-by-step protocols for the following experiments are based on standard immunological and pharmacological techniques as described in the cited literature.
Ovalbumin-Induced Allergic Asthma Model
-
Animal Model: BALB/c mice are typically used for this model.
-
Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin emulsified in alum adjuvant on specific days (e.g., day 0 and day 14).
-
Challenge: Following sensitization, mice are challenged with aerosolized ovalbumin for a set duration on consecutive days (e.g., days 28, 29, and 30).
-
Treatment: this compound (e.g., 0.1 mg/kg) is administered via intraperitoneal injection at a specified time before the ovalbumin challenge.
-
Analysis: At the end of the study period, bronchoalveolar lavage is performed to collect fluid for immune cell counting (e.g., eosinophils, neutrophils, lymphocytes). Lung tissues are harvested for histological analysis (e.g., H&E staining for inflammation) and for measuring inflammatory cytokine mRNA or protein levels (e.g., via qPCR or ELISA).
Cytokine Analysis
-
Sample Collection: Biological samples such as BALF, tissue homogenates, or cell culture supernatants are collected.
-
Measurement: Cytokine levels are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for murine cytokines (e.g., IL-4, IL-5, IL-13, TNF-α, IL-6) according to the manufacturer's instructions. Alternatively, mRNA expression levels of cytokines can be determined by quantitative real-time polymerase chain reaction (qPCR) using specific primers.
Signaling Pathways and Visualizations
The activation of FFAR3 by this compound is believed to initiate a signaling cascade that ultimately leads to the suppression of inflammatory gene expression.
Caption: Putative signaling pathway of this compound.
Caption: Workflow for the in vivo asthma model.
Conclusion
This compound, as a selective FFAR3 agonist, demonstrates promising anti-inflammatory effects in preclinical models of allergic diseases. Its ability to modulate immune cell infiltration and cytokine production highlights the therapeutic potential of targeting the FFAR3 signaling pathway for the treatment of inflammatory conditions. Further research is warranted to fully elucidate the downstream signaling mechanisms and to evaluate the safety and efficacy of this compound in more advanced disease models, with the ultimate goal of translation to clinical applications.
References
AR420626: An In-depth Technical Guide on its Indirect Histone Deacetylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AR420626 is a potent and selective agonist of the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1] While not a direct inhibitor of histone deacetylase (HDAC) enzymes, this compound has been shown to indirectly suppress HDAC expression, leading to downstream anti-cancer effects, particularly in hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound's indirect HDAC inhibitory activity. To date, there is no publicly available information on the clinical trial status of this compound.
Core Mechanism of Action: FFAR3 Agonism Leading to Indirect HDAC Inhibition
This compound's primary pharmacological activity is the selective agonism of FFAR3, with a reported IC50 of 117 nM.[1] In the context of cancer, particularly HCC, the activation of FFAR3 by this compound initiates a signaling cascade that results in the downregulation of various HDAC isoforms. This is not a direct enzymatic inhibition but rather a reduction in the cellular protein levels of HDACs.
The proposed signaling pathway is as follows:
-
FFAR3 Activation: this compound binds to and activates the GPR41/FFAR3 receptor on the cell surface.
-
mTOR Phosphorylation: This activation leads to the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR).
-
Proteasome Activation: Phosphorylated mTOR subsequently activates the proteasome.
-
HDAC Protein Reduction: The activated proteasome leads to the degradation and reduced expression of multiple HDAC proteins.
-
Increased TNF-α Expression: The reduction in HDAC levels results in an increased expression of Tumor Necrosis Factor-alpha (TNF-α).
-
Apoptosis Induction: The upregulation of TNF-α triggers the extrinsic pathway of apoptosis in cancer cells.
This indirect mechanism of HDAC inhibition is a key differentiator from classical HDAC inhibitor drugs.
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Receptor Binding and Cellular Proliferation
| Parameter | Value | Cell Line | Source |
| FFAR3 (GPR41) Agonist IC50 | 117 nM | Not Specified | [1] |
| HepG2 Cell Proliferation IC50 | ~25 µM | HepG2 |
Table 2: Effect of this compound on HDAC Protein Expression in Hepatocellular Carcinoma Cells
| HDAC Isoform | Cell Line | Treatment Concentration | Change in Protein Level | Source |
| HDAC1 | HepG2, HLE | 25 µM | Decreased | |
| HDAC2 | HepG2, HLE | 25 µM | Decreased | |
| HDAC3 | HepG2, HLE | 25 µM | Decreased | |
| HDAC4 | HepG2, HLE | 25 µM | Decreased | |
| HDAC5 | HepG2, HLE | 25 µM | Decreased | |
| HDAC6 | HepG2, HLE | 25 µM | Decreased | |
| HDAC7 | HepG2, HLE | 25 µM | Decreased | |
| HDAC8 | HepG2, HLE | 25 µM | Decreased |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of this compound on the viability of hepatocellular carcinoma cells, such as HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for HDAC Expression
This protocol outlines the procedure for assessing the protein levels of various HDAC isoforms in cells treated with this compound.
Materials:
-
HepG2 or HLE cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC6, HDAC7, HDAC8, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture HepG2 or HLE cells and treat with the desired concentrations of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target HDAC isoforms and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add a chemiluminescent substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
TaqMan Real-Time PCR for TNF-α mRNA Expression
This protocol describes the quantification of TNF-α messenger RNA (mRNA) levels in response to this compound treatment.
Materials:
-
HepG2 cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
TaqMan Gene Expression Master Mix
-
TaqMan Gene Expression Assay for human TNF-α and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat HepG2 cells with this compound for the desired time points. Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
Real-Time PCR Reaction Setup: Prepare the real-time PCR reaction mixture by combining the TaqMan Gene Expression Master Mix, the specific TaqMan Gene Expression Assay for TNF-α or the housekeeping gene, and the synthesized cDNA.
-
Real-Time PCR Amplification: Perform the real-time PCR using a standard thermal cycling protocol on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for TNF-α and the housekeeping gene in each sample. Calculate the relative expression of TNF-α mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway in hepatocellular carcinoma cells.
Experimental Workflow: Western Blot for HDAC Expression
Caption: Workflow for analyzing HDAC protein expression via Western blot.
Logical Relationship: Indirect vs. Direct HDAC Inhibition
Caption: Logical distinction between this compound and classical HDAC inhibitors.
References
A Technical Guide to AR420626 in Preclinical Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the investigational compound AR420626, focusing on its mechanism of action and efficacy in preclinical models of metabolic disease. This compound is a selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41).[1] Its activity at this receptor initiates signaling cascades that have shown potential for therapeutic intervention in conditions such as diabetes and obesity.[1][2]
Core Mechanism of Action: FFAR3/GPR41 Agonism
This compound functions as a potent and selective agonist of FFAR3, a receptor primarily activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are metabolites produced by the gut microbiota.[2][3] The activation of FFAR3 by this compound has been shown to influence glucose homeostasis and insulin (B600854) sensitivity through distinct signaling pathways.
Direct Regulation of Glucose Uptake
In metabolically active tissues such as skeletal muscle, this compound has been demonstrated to directly promote glucose uptake. Activation of FFAR3 in C2C12 myotubes initiates a signaling cascade involving an increase in intracellular calcium (Ca²⁺), which in turn activates downstream kinases like CaMKII, CREB, and p38.[1] This cascade culminates in the translocation of the glucose transporter GLUT4 to the cell membrane, enhancing both basal and insulin-stimulated glucose uptake.[1]
Indirect Mechanism via HDAC Inhibition
Beyond its direct effects, this compound triggers a secondary mechanism involving the inhibition of histone deacetylases (HDACs). This effect, primarily detailed in cancer cell lines, is initiated through FFAR3 activation leading to mTOR phosphorylation.[4] This subsequently activates the proteasome, which degrades various HDAC proteins (including HDACs 3, 4, 5, and 7), resulting in increased histone H3 acetylation.[4]
While this pathway was elucidated in oncology models, it holds significant relevance for metabolic disease. Pan-HDAC inhibitors are known to improve metabolic parameters by increasing energy expenditure, reducing adipose tissue expansion, and enhancing insulin sensitivity.[5][6] Therefore, the HDAC-inhibitory action of this compound represents a plausible indirect mechanism contributing to its anti-diabetic effects.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Concentration(s) | Key Result | Reference |
| FFAR3 Agonism | - | IC₅₀ = 117 nM | Potent and selective agonism | [1] |
| Glucose Uptake | C2C12 myotubes | 0.25, 0.5, 1 µM | Increased basal and insulin-stimulated glucose uptake | [1] |
| Cell Proliferation | HepG2 cells | IC₅₀ ≈ 25 µM (48h) | Inhibition of proliferation | [1][4] |
| Apoptosis Induction | HepG2 & HLE cells | 10, 25 µM | Dose-dependent increase in apoptosis | [4] |
| HDAC Reduction | HepG2 & HLE cells | 25 µM | Reduced protein levels of HDACs 3, 4, 5, 7 | [4] |
Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Animal Model | Treatment Protocol | Key Outcomes | Reference |
| Streptozotocin (B1681764) (STZ)-induced Diabetes (ICR mice) | 26.64 µg/kg, i.p., once daily for 7 days | - Improved glucose tolerance- Increased plasma insulin levels | [1] |
| High-Fat Diet (HFD)-induced Diabetes (C57BL/6 mice) | 26.64 µg/kg, i.p., once daily for 7 days | - Improved glucose tolerance- Increased skeletal muscle glycogen (B147801) content | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the cited studies.
In Vitro Glucose Uptake Assay
-
Cell Line: C2C12 myotubes (differentiated mouse muscle cells).
-
Treatment: Cells were treated with this compound at concentrations of 0.25, 0.5, and 1 µM for 1 hour.
-
Assay: Glucose uptake was measured to assess changes in both basal and insulin-stimulated conditions. Downstream markers including Ca²⁺ influx, GLUT4 translocation, and the phosphorylation of CaMKII, CREB, and p38 were analyzed.[1]
-
Purpose: To determine the direct effect of this compound on glucose metabolism in a key metabolic cell type.
In Vivo Diabetes Models
A general workflow for the in vivo studies is outlined below.
-
Animal Models:
-
Dosing Regimen: this compound was administered via intraperitoneal (i.p.) injection at a dose of 26.64 µg/kg once daily for a duration of seven days.[1]
-
Efficacy Endpoints:
-
Glucose Tolerance: An oral glucose tolerance test (OGTT) was performed to assess the ability of the animals to clear a glucose load from the bloodstream.
-
Hormone Levels: Plasma insulin levels were measured to evaluate effects on insulin secretion.
-
Tissue Analysis: Skeletal muscle was analyzed for glycogen content as a measure of glucose storage.[1]
-
Summary and Conclusion
This compound is a selective FFAR3/GPR41 agonist with demonstrated anti-diabetic properties in preclinical models. Its therapeutic potential appears to stem from a dual mechanism: a direct, rapid enhancement of glucose uptake in muscle tissue and an indirect, potentially broader effect on gene expression and metabolism through the degradation of HDACs. The in vivo data, showing improved glucose tolerance in both Type 1 and Type 2 diabetes models, underscores its potential as a novel therapeutic agent.[1] Further research is warranted to fully elucidate the contribution of the HDAC inhibition pathway to its metabolic benefits and to translate these promising preclinical findings into clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Metabolism, HDACs, and HDAC Inhibitors: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Gut-Host Axis: A Technical Overview of AR420626, a Novel FFAR3 Agonist
For Immediate Distribution
This technical guide provides an in-depth analysis of AR420626, a selective agonist for Free Fatty Acid Receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41). While direct interactions of this compound with the gut microbiota have not been documented, its mechanism of action is intrinsically linked to the metabolic output of the gut microbiome. This document will detail the role of this compound as a chemical mimic of microbially-produced short-chain fatty acids (SCFAs), its downstream signaling pathways, and its therapeutic potential in oncology. All quantitative data from referenced studies are summarized, and key experimental protocols are provided for researchers and drug development professionals.
Introduction: The Gut Microbiota-SCFA-Host Signaling Axis
The gut microbiota plays a pivotal role in host health by fermenting indigestible dietary fibers into a variety of metabolites, most notably short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1][2] These SCFAs act as critical signaling molecules by activating host receptors, including FFAR3.[3] The activation of FFAR3 on various cell types, including immune, endocrine, and cancer cells, triggers intracellular signaling cascades that modulate host physiology.[2]
This compound is a potent and selective synthetic agonist of FFAR3, with an IC50 of 117 nM, that effectively simulates the action of endogenous SCFAs.[4] This allows for the pharmacological manipulation of the SCFA-FFAR3 signaling axis, providing a powerful tool to investigate its physiological roles and therapeutic potential in diseases like cancer, diabetes, and inflammatory conditions.[5]
Mechanism of Action in Hepatocellular Carcinoma (HCC)
Research has identified a significant anti-cancer effect of this compound in hepatocellular carcinoma (HCC).[6] The proposed mechanism involves the induction of apoptosis in HCC cells through a novel signaling cascade that links FFAR3 activation to the inhibition of histone deacetylases (HDACs).[7]
The key steps are as follows:
-
FFAR3 Activation: this compound binds to and activates FFAR3 on HCC cells.[7]
-
mTORC1 Phosphorylation: This leads to the phosphorylation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[6]
-
Proteasome Activation: Activated mTORC1 signaling results in the activation of the proteasome.[6]
-
HDAC Protein Reduction: The activated proteasome degrades specific HDAC proteins (HDACs 2-7).[7][8]
-
Increased TNF-α Expression: The reduction in HDACs leads to an upregulation of Tumor Necrosis Factor-alpha (TNF-α) mRNA.[7]
-
Apoptosis Induction: Elevated TNF-α triggers the extrinsic apoptotic pathway, leading to cancer cell death.[7]
This pathway highlights a sophisticated interplay between metabolic sensing and epigenetic regulation in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Potency and In Vitro Efficacy of this compound in HCC Cell Lines
| Parameter | Cell Line | Value / Effect | Concentration | Time Point | Reference |
|---|---|---|---|---|---|
| IC50 | - | 117 nM | - | - | [4] |
| IC50 (Proliferation) | HepG2 | ~25 µM | - | 48 h | [7] |
| Proliferation Inhibition | HepG2 | Significant | 10 µM | 48 & 72 h | [7] |
| Proliferation Inhibition | HepG2 | Significant | 25 µM | 24, 48 & 72 h | [7] |
| Proliferation Inhibition | HLE | Significant | 25 µM | 48 & 72 h | [7] |
| mTOR Phosphorylation | HepG2 & HLE | Induced | 25 µM | 1-24 h | [4] |
| TNF-α mRNA Induction | HepG2 | Increased, peak at 24h | 25 µM | 1-24 h | [4] |
| Histone H3 Acetylation | HepG2 | Upregulated | 25 µM | 3-24 h |[4] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Dosing Regimen | Effect | Reference |
|---|---|---|---|
| SHO Nude Mice | 0.1 mg/kg, i.p. (days 0-4) | Inhibited growth of HepG2 xenografts | [4] |
| (HepG2 Xenograft) | 0.2 mg/kg, i.p. (days 7-11) |
| Sprague-Dawley Rats | 0.1 mg/kg, i.p. (single dose) | Inhibited serotonin-induced defecation |[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
-
Cell Lines: HepG2 and HLE human hepatocellular carcinoma cells.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well.
-
Treatment: After 24 hours of incubation, cells are treated with varying concentrations of this compound (e.g., 10 µM and 25 µM) or vehicle control (DMSO).
-
Incubation: Cells are incubated for specified time periods (e.g., 24, 48, and 72 hours).
-
Quantification: Cell proliferation is measured using a Cell Counting Kit-8 (CCK-8) assay. The absorbance is read at 450 nm using a microplate reader. Data is normalized to the vehicle-treated control group.
-
Reference: Adapted from methodology described in Mikami D, et al. (2020).[6][7]
-
Cell Lysis: HepG2 or HLE cells are treated with this compound (e.g., 25 µM) for various time points (e.g., 1, 3, 12, 24 hours). Cells are then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-mTOR, total mTOR, HDACs 1-8, cleaved caspase-3, β-actin).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software and normalized to a loading control like β-actin.
-
Reference: Adapted from methodology described in Mikami D, et al. (2020).[7][9]
-
Animal Model: Male athymic BALB/c nude or SHO mice (e.g., 5-7 weeks old).[10][11]
-
Cell Preparation: HepG2 cells are harvested during their exponential growth phase. Cells are resuspended in a serum-free medium, often mixed 1:1 with Matrigel to promote tumor formation.[12]
-
Implantation: A suspension of 1 × 10⁷ HepG2 cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.[12][13]
-
Tumor Growth & Randomization: Tumors are allowed to grow until they reach a palpable volume (e.g., 80-120 mm³). Mice are then randomized into treatment and control groups.[11]
-
Treatment Administration: The treatment group receives intraperitoneal (i.p.) injections of this compound according to a specified schedule (e.g., 0.1 mg/kg for 5 days, followed by 0.2 mg/kg for 5 days). The control group receives vehicle injections.[4]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = length × width² × 0.5). Mouse body weight is also monitored to assess toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a fixed time point. Tumors are then excised, weighed, and may be used for further histological or molecular analysis.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate that leverages the signaling pathways naturally engaged by the gut microbiota's metabolic products. Its ability to induce apoptosis in HCC cells via a novel FFAR3-mTOR-HDAC-TNF-α axis provides a strong rationale for further development.
Key future research directions should include:
-
Direct Microbiota Interaction Studies: Although this compound mimics SCFA activity, its effect on the composition and function of the gut microbiota itself remains unknown. Studies involving 16S rRNA or shotgun metagenomic sequencing of fecal samples from this compound-treated animals are warranted.
-
Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as immune checkpoint inhibitors or other epigenetic modifiers.
-
Pharmacokinetics and Toxicology: Comprehensive PK/PD and toxicology studies are necessary to establish a safe and effective dosing window for potential clinical trials.
By exploring these avenues, the full therapeutic potential of modulating the FFAR3 signaling pathway with agonists like this compound can be realized.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of AR420626: A Selective FFAR3 Agonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
AR420626 is a potent and highly selective agonist for the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, a compound that has garnered significant interest for its therapeutic potential in a range of diseases, including hepatocellular carcinoma, diabetes, asthma, and eczema. This document details the experimental protocols for key assays, presents quantitative data in structured tables, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Emergence of a Selective FFAR3 Agonist
Free fatty acid receptor 3 (FFAR3) is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota. FFAR3 has emerged as a promising therapeutic target due to its involvement in various physiological processes. The discovery of selective agonists for this receptor is a key step in harnessing its therapeutic potential. This compound, chemically known as N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, is one such molecule that has been instrumental in elucidating the role of FFAR3 in health and disease.[1]
While the precise origins of the discovery of this compound through either high-throughput screening or rational drug design are not extensively detailed in publicly available literature, its development marks a significant advancement in the field of FFAR3 pharmacology. Its selectivity allows for the specific modulation of FFAR3-mediated signaling pathways, enabling researchers to investigate its function with greater precision.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Reference |
| IUPAC Name | N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | [1] |
| CAS Number | 1798310-55-0 | |
| Molecular Formula | C21H18Cl2N2O3 | [1] |
| Molecular Weight | 417.29 g/mol | [1] |
| IC50 for FFAR3 | 117 nM | [2] |
Synthesis of this compound
General Synthetic Approach: Hantzsch Dihydropyridine Synthesis
The core structure of this compound, a hexahydroquinoline derivative, is commonly synthesized via a one-pot multicomponent reaction. This approach offers high efficiency and atom economy. The key starting materials generally include:
-
An aldehyde (in this case, furan-2-carbaldehyde)
-
A β-ketoester or β-diketone (such as ethyl acetoacetate)
-
A cyclic 1,3-dicarbonyl compound (like 1,3-cyclohexanedione)
-
A source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate)
These components are typically reacted in a suitable solvent, often with a catalyst, to yield the hexahydroquinoline core. The final step involves the formation of the amide bond between the carboxylic acid or its activated derivative on the hexahydroquinoline core and 2,5-dichloroaniline.
Postulated Synthesis Workflow
The following diagram illustrates a plausible synthetic workflow for this compound based on established methodologies for similar compounds.
Mechanism of Action: Selective Activation of FFAR3
This compound functions as a selective agonist of FFAR3. Upon binding to the receptor, it initiates a cascade of intracellular signaling events. In the context of its anticancer effects in hepatocellular carcinoma (HCC), the activation of FFAR3 by this compound leads to a unique signaling pathway involving the inhibition of histone deacetylases (HDACs).[5][6]
Signaling Pathway in Hepatocellular Carcinoma
The binding of this compound to FFAR3 on HCC cells triggers a signaling cascade that ultimately leads to apoptosis (programmed cell death). A key feature of this pathway is the downregulation of HDACs, which are often overexpressed in cancer cells and contribute to tumor progression. The inhibition of HDACs leads to an increase in the expression of tumor necrosis factor-alpha (TNF-α), a potent pro-apoptotic cytokine.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Proliferation Assay
This protocol is used to assess the effect of this compound on the growth of cancer cells.
-
Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, HLE) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for different time points (e.g., 24, 48, 72 hours).
-
Cell Viability Measurement: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) can be determined from the dose-response curve.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as HDACs and apoptosis-related proteins.
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-HDAC1, anti-cleaved caspase-3, anti-β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to a loading control (e.g., β-actin).
Flow Cytometry for Apoptosis Analysis
This method is used to quantify the percentage of apoptotic cells.
-
Cell Preparation: Cells are treated with this compound as described in the cell proliferation assay.
-
Staining: After treatment, both adherent and floating cells are collected, washed with PBS, and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is determined using flow cytometry software.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma Cells
| Cell Line | Treatment | Time (h) | Effect | Value | Reference |
| HepG2 | This compound | 24 | Inhibition of Proliferation | Significant at 25 µM | [6] |
| HepG2 | This compound | 48, 72 | Inhibition of Proliferation | Significant at 10 & 25 µM | [6] |
| HLE | This compound | 48, 72 | Inhibition of Proliferation | Significant at 25 µM | [6] |
| HepG2 | This compound | - | IC50 | ~25 µM | [6] |
Table 2: Effect of this compound on Protein Expression in HepG2 Cells
| Protein | Treatment (25 µM this compound) | Time (h) | Change in Expression | Reference |
| Cleaved Caspase-3 | Yes | 24 | Increased | [5] |
| Cleaved Caspase-8 | Yes | 24 | Increased | [5] |
| HDAC1 | Yes | 24 | Decreased | [2] |
| HDAC2 | Yes | 24 | Decreased | [2] |
| HDAC3 | Yes | 24 | Decreased | [2] |
| HDAC4 | Yes | 1 | Decreased | [2] |
| HDAC5 | Yes | 1 | Decreased | [2] |
| HDAC6 | Yes | 1 | Decreased | [2] |
| HDAC7 | Yes | 1 | Decreased | [2] |
| HDAC8 | Yes | 1 | Decreased | [2] |
Conclusion and Future Directions
This compound has proven to be a valuable research tool for understanding the physiological and pathological roles of FFAR3. Its selectivity and well-characterized mechanism of action, particularly in inducing apoptosis in hepatocellular carcinoma cells via HDAC inhibition, highlight its potential as a lead compound for the development of novel anticancer therapies. Furthermore, its demonstrated efficacy in preclinical models of asthma and eczema suggests a broader therapeutic utility.[7]
Future research should focus on a number of key areas. A more detailed elucidation of the initial discovery process of this compound would provide valuable insights for future drug discovery efforts targeting GPCRs. The development and public dissemination of a detailed, step-by-step synthesis protocol would greatly benefit the research community. Further preclinical studies are warranted to explore the efficacy and safety of this compound in a wider range of cancer types and inflammatory diseases. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the therapeutic value of this compound in human patients.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. Synthesis of hexahydroquinoline (HHQ) derivatives using ZrOCl2·8H2O as a potential green catalyst and optimization of reaction conditions using design of experiment (DOE) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AR420626 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR420626 is a potent and selective agonist of the Free Fatty Acid Receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2] This compound has demonstrated significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC), by inducing apoptosis.[3][4] The mechanism of action involves the activation of a signaling cascade that leads to the degradation of histone deacetylases (HDACs), ultimately promoting tumor cell death.[3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, protein expression, and gene expression.
Mechanism of Action
This compound exerts its anti-proliferative effects in HCC cells through a GPR41/FFA3-mediated pathway. Activation of this receptor by this compound initiates a signaling cascade involving the phosphorylation of mTOR, which in turn leads to proteasome activation.[3] This results in the degradation of specific HDAC proteins.[1][3] The reduction in HDAC levels leads to an increase in the expression of Tumor Necrosis Factor-alpha (TNF-α), triggering an extrinsic apoptotic pathway and subsequent cell death.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | Parameter | Concentration | Time Point | Result | Reference |
| HepG2 | IC50 | ~25 µM | 48 h | Inhibition of cell proliferation | [3] |
| HepG2 | Cell Proliferation | 10 µM | 48 h, 72 h | Significant inhibition | [3] |
| HepG2 | Cell Proliferation | 25 µM | 24 h, 48 h, 72 h | Significant inhibition | [3] |
| HLE | Cell Proliferation | 10 µM | 72 h | Significant inhibition | [3] |
| HLE | Cell Proliferation | 25 µM | 48 h, 72 h | Significant inhibition | [3] |
Table 2: Effect of this compound on HDAC Protein Levels in HepG2 and HLE Cells after 48h Treatment
| Cell Line | This compound Conc. | HDAC3 | HDAC4 | HDAC5 | HDAC6 | HDAC7 | HDAC8 | Reference |
| HepG2 | 25 µM | Reduced | Reduced | Reduced | - | Reduced | - | [1] |
| HLE | 25 µM | Reduced | Reduced | - | Reduced | Reduced | Reduced | [1] |
Note: "-" indicates no significant change was reported.
Experimental Protocols
Cell Culture and Maintenance of HepG2 and HLE Cells
This protocol outlines the basic procedures for culturing and passaging human hepatocellular carcinoma cell lines, HepG2 and HLE, to prepare them for treatment with this compound.
Materials:
-
HepG2 or HLE cell line
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.05% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium (EMEM or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.[5][6]
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5-10 minutes.[7][8]
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 culture flask.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Media Change: Aspirate and replace the culture medium every 2-3 days.[5]
-
Passaging: When cells reach 70-80% confluency, wash the cell monolayer with PBS.[9] Add Trypsin-EDTA solution and incubate for 5-7 minutes at 37°C until cells detach.[5] Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge. Resuspend the cell pellet and split the cells into new flasks at a ratio of 1:4 to 1:8.[5]
Cell Viability Assessment using MTS Assay
This protocol describes the use of a colorimetric MTS assay to quantify the effect of this compound on the proliferation and viability of HepG2 and HLE cells.
Materials:
-
HepG2 or HLE cells
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 or HLE cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.[3]
-
Cell Adherence: Incubate the plate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (e.g., 10 µM and 25 µM) or vehicle control.
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, and 72 hours).[3]
-
MTS Reagent Addition: Following incubation, add 20 µL of MTS reagent to each well.[2][3][4]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.[2][3]
-
Absorbance Measurement: Measure the absorbance of the product at 490 nm using a microplate reader.[3][10] A reference wavelength of 650 nm can also be used.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Analysis of Protein Expression by Western Blot
This protocol provides a method to analyze changes in the expression of specific proteins, such as HDACs, cleaved caspases, and acetylated histones, in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100 V for 1-2 hours to separate the proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[13]
Quantification of TNF-α mRNA by Real-Time PCR
This protocol is for quantifying the relative expression of TNF-α mRNA in cells following treatment with this compound.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for TNF-α and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.[14]
-
Real-Time PCR: Set up the real-time PCR reaction by mixing the cDNA, primers, and master mix.
-
Thermal Cycling: Perform the PCR in a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation, annealing, and extension).[14][15]
-
Data Analysis: Analyze the amplification data and calculate the relative expression of TNF-α mRNA using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.
Visualizations
Caption: this compound signaling pathway in HCC cells.
Caption: Workflow for cell viability (MTS) assay.
Caption: Western blot experimental workflow.
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 6. HepG2-Based Designer Cells with Heat-Inducible Enhanced Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. editxor.com [editxor.com]
- 9. encodeproject.org [encodeproject.org]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell viability assessment [protocols.io]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. aijoc.com [aijoc.com]
- 15. bjas.journals.ekb.eg [bjas.journals.ekb.eg]
Application Notes and Protocols for In Vivo Dosing and Administration of AR420626 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vivo administration of AR420626, a selective agonist of the free fatty acid receptor 3 (FFAR3/GPR41), in various mouse models. This compound has demonstrated potential therapeutic effects in oncology and inflammatory diseases.[1] This document outlines the experimental procedures for a hepatocellular carcinoma (HCC) xenograft model, an ovalbumin-induced allergic asthma model, and a dinitrochlorobenzene (DNCB)-induced eczema model in mice. All quantitative data from cited studies are summarized in structured tables, and experimental workflows and signaling pathways are illustrated with diagrams.
Mechanism of Action
This compound is a selective agonist for FFAR3 (also known as GPR41), a G protein-coupled receptor.[1] In the context of hepatocellular carcinoma, the binding of this compound to GPR41/FFA3 initiates a signaling cascade that leads to apoptosis of cancer cells. This pathway involves the phosphorylation of mTORC1, which in turn activates proteasomes. This activation leads to the degradation of histone deacetylases (HDACs), resulting in increased expression of tumor necrosis factor-alpha (TNF-α) and subsequent apoptosis.[2][3]
Signaling Pathway of this compound in Hepatocellular Carcinoma
Caption: this compound signaling cascade in HCC cells.
Experimental Protocols
Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol details the establishment of a subcutaneous HCC xenograft model in mice and the subsequent treatment with this compound to evaluate its anti-tumor efficacy.[2][3]
Materials:
-
Animal Model: 6-week-old male SHO (SCID Hairless Outbred) nude mice.
-
Cell Line: HepG2 human hepatocellular carcinoma cells.
-
Vehicle: Saline solution.
-
Test Article: this compound.
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest the HepG2 cells and resuspend them in saline at a concentration of 1.0 × 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1.0 × 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width^2)/2.
-
Randomization: When tumors reach a volume of 500–1000 mm³, randomize the mice into two groups: a control group and a treatment group (n=5 per group).[2]
-
Dosing and Administration:
-
Control Group: Administer intraperitoneal (i.p.) injections of saline.
-
Treatment Group: Administer this compound via i.p. injection according to the following schedule:
-
Days 0-4: 0.1 mg/kg.
-
Days 7-11: 0.2 mg/kg.[2]
-
-
-
Endpoint: Continue to monitor tumor volume throughout the study. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
Quantitative Data:
| Parameter | Control Group (Saline) | This compound-Treated Group | Reference |
| Initial Tumor Volume | 500-1000 mm³ | 500-1000 mm³ | [2] |
| Endpoint Tumor Volume | Data not explicitly provided, but graphical representation shows significant tumor growth. | Significantly suppressed tumor growth compared to control. | [2] |
| Tumor Growth Inhibition | - | Significant (p < 0.01) | [2] |
Experimental Workflow for HCC Xenograft Study
Caption: Workflow for the HCC xenograft model and this compound treatment.
Ovalbumin-Induced Allergic Asthma Model
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) and subsequent treatment with this compound to assess its anti-inflammatory effects.
Materials:
-
Animal Model: BALB/c mice.
-
Sensitizing Agent: Ovalbumin (OVA).
-
Adjuvant: Aluminum hydroxide (B78521).
-
Vehicle: Phosphate-buffered saline (PBS).
-
Test Article: this compound.
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes in a nebulizer chamber.
-
-
Dosing and Administration:
-
Administer this compound at a dose of 0.1 mg/kg via i.p. injection 30 minutes before each OVA challenge.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Collect bronchoalveolar lavage fluid (BALF) to analyze immune cell infiltration (e.g., eosinophils, lymphocytes, macrophages).
-
Harvest lung tissue for histological analysis and to measure the expression of inflammatory cytokines (e.g., IL-4, IL-5, IL-13).
-
Quantitative Data:
| Parameter | OVA-Challenged Control Group | This compound-Treated Group | Reference |
| BALF Immune Cell Count | Increased number of immune cells. | Decreased number of immune cells. (Precise quantitative data not available in the public domain). | [1] |
| Lung Inflammatory Cytokines | Increased expression of inflammatory cytokines. | Suppressed expression of inflammatory cytokines. (Precise quantitative data not available in the public domain). | [1] |
| Lung Inflammation | Evident inflammation in histological examination. | Suppressed inflammation in histological examination. | [1] |
DNCB-Induced Eczema Model
This protocol details the induction of contact hypersensitivity, a model for eczema, in mice using 1-chloro-2,4-dinitrobenzene (B32670) (DNCB) and the evaluation of the therapeutic effect of this compound.
Materials:
-
Animal Model: BALB/c mice.
-
Sensitizing Agent: 1-chloro-2,4-dinitrobenzene (DNCB).
-
Vehicle: Acetone and olive oil mixture (4:1).
-
Test Article: this compound.
Procedure:
-
Sensitization:
-
On day 0, apply a 1% DNCB solution in an acetone/olive oil mixture to the shaved dorsal skin of the mice.
-
-
Challenge:
-
Starting on day 7, repeatedly challenge the sensitized area with a 0.2% DNCB solution every 2-3 days for a specified period to induce a chronic inflammatory response.
-
-
Dosing and Administration:
-
Administer this compound at a dose of 0.1 mg/kg via i.p. injection 30 minutes before each DNCB challenge.
-
-
Endpoint Analysis:
-
Assess skin lesion severity (e.g., erythema, edema, dryness).
-
Measure skin thickness.
-
Harvest skin tissue for histological analysis and to measure the expression of inflammatory cytokines (e.g., IL-4, IFN-γ).
-
Measure serum IgE levels.
-
Quantitative Data:
| Parameter | DNCB-Challenged Control Group | This compound-Treated Group | Reference |
| Skin Immune Cell Infiltration | Increased immune cell infiltration. | Decreased number of immune cells in the skin. (Precise quantitative data not available in the public domain). | [1] |
| Skin Inflammatory Cytokines | Increased expression of inflammatory cytokines. | Suppressed expression of inflammatory cytokines. (Precise quantitative data not available in the public domain). | [1] |
| Skin Inflammation | Evident inflammation in histological examination. | Suppressed inflammation in histological examination. | [1] |
| Cervical Lymph Node Size | Enhanced lymph node size. | Significantly suppressed the enhanced lymph node size. | [1] |
Workflow for Asthma and Eczema Induction and Treatment
Caption: General workflow for the induction and treatment of asthma and eczema models.
Conclusion
The provided protocols offer a comprehensive guide for the in vivo evaluation of this compound in mouse models of hepatocellular carcinoma and inflammatory diseases. The data suggests that this compound holds promise as a therapeutic agent in these contexts. Further research is warranted to fully elucidate its efficacy and mechanism of action in a broader range of preclinical models.
References
Application Notes and Protocols for AR420626 Treatment in a HepG2 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR420626 is a selective agonist for the G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFA3).[1][2][3] Emerging research has demonstrated its potential as an anti-cancer agent in hepatocellular carcinoma (HCC). This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in a HepG2 human liver carcinoma xenograft model. The provided methodologies are based on published preclinical studies and are intended to guide researchers in the replication and further investigation of this compound's therapeutic potential.
Mechanism of Action
This compound exerts its anti-tumor effects in HepG2 cells through a multi-faceted signaling cascade. As a GPR41/FFA3 agonist, it initiates a series of downstream events that culminate in the induction of apoptosis.[1][2] Key mechanistic actions include the inhibition of histone deacetylases (HDACs), leading to increased histone H3 acetylation.[1] The treatment also induces phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and subsequent proteasome activation, which results in the reduction of various HDAC proteins.[1] This cascade ultimately increases the expression of tumor necrosis factor-alpha (TNF-α), which drives extrinsic apoptosis.[1]
Data Presentation
Table 1: In Vivo Efficacy of this compound in HepG2 Xenograft Model
| Parameter | Control Group | This compound-Treated Group | Statistical Significance |
| Animal Model | Six-week-old male SHO nude mice | Six-week-old male SHO nude mice | N/A |
| Cell Line | HepG2 (1.0 x 10⁶ cells per mouse) | HepG2 (1.0 x 10⁶ cells per mouse) | N/A |
| Treatment | Saline (vehicle) | 0.1 mg/kg (days 0-4), 0.2 mg/kg (days 7-11), intraperitoneal | N/A |
| Tumor Growth | Progressive tumor growth | Significant suppression of tumor growth | p < 0.01 |
| Body Weight | No significant change | No significant change | Not significant |
| Food Intake | No significant change | No significant change | Not significant |
Data summarized from a published study.[1]
Table 2: In Vitro Effects of this compound on HepG2 Cells
| Assay | Concentration | Time Point | Key Findings |
| Cell Proliferation (MTS Assay) | 10 µM, 25 µM | 24, 48, 72 hours | Significant inhibition of proliferation at 25 µM (24h) and 10-25 µM (48, 72h) |
| Apoptosis (FACS Analysis) | 10 µM, 25 µM | 48 hours | Dose-dependent increase in apoptosis |
| Histone H3 Acetylation | 10 µM, 25 µM | 48 hours | Dose-dependent increase in acetylation |
| Caspase-3, -8, -9 Cleavage | 10 µM, 25 µM | 48 hours | Dose-dependent increase in cleaved caspases |
| HDAC Protein Levels | 10 µM, 25 µM | 48 hours | Reduction in HDACs 3, 4, 5, and 7 |
| TNF-α mRNA Expression | 25 µM | 1, 3, 12, 24 hours | Time-dependent increase in expression |
| mTOR Phosphorylation | 25 µM | 1, 3, 12, 24 hours | Increased phosphorylation |
Data summarized from a published study.[1]
Mandatory Visualizations
Caption: this compound signaling pathway in HepG2 cells.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
1. HepG2 Cell Culture Protocol
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging:
-
Aspirate the old medium and wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cells and incubate for 5-7 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding at least 3 volumes of complete culture medium.
-
Centrifuge the cell suspension at 1,000 rpm for 4 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
-
2. In Vitro this compound Treatment Protocol
-
Seed HepG2 cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein extraction).
-
Allow cells to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 10 µM and 25 µM) in culture medium.
-
Replace the medium in the cell culture plates with the this compound-containing medium or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
3. Cell Proliferation (MTS) Assay Protocol
-
At the end of the treatment period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4. Western Blot Protocol for Apoptosis and HDAC Proteins
-
Cell Lysis: Lyse the treated and control HepG2 cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-8, HDAC3, HDAC5, HDAC7, acetylated histone H3, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. HepG2 Xenograft Model and this compound Treatment Protocol
-
Animal Model: Use six-week-old male immunodeficient mice (e.g., SHO nude mice).[1][4]
-
Cell Preparation: Harvest HepG2 cells during their exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1.0 x 10⁶ HepG2 cells into the right flank of each mouse.[1][4]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 500-1000 mm³, randomize the mice into control and treatment groups (n=5 per group).[4]
-
Drug Administration:
-
Treatment Group: Administer this compound dissolved in saline via intraperitoneal (i.p.) injection. A reported dosing schedule is 0.1 mg/kg on days 0-4 and 0.2 mg/kg on days 7-11.[4]
-
Control Group: Administer an equal volume of saline i.p. on the same schedule.
-
-
Monitoring: Continue to measure tumor volume and mouse body weight regularly throughout the study.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for Western Blot Analysis of AR420626-Treated Pancreatic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR420626 is a potent and selective agonist for the free fatty acid receptor 3 (FFA3), also known as G protein-coupled receptor 41 (GPR41).[1] Emerging research indicates that activation of GPR41/FFA3 can induce apoptosis in various cancer cell lines, presenting a novel therapeutic avenue. In hepatocellular carcinoma, this compound has been shown to trigger a signaling cascade involving the phosphorylation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), leading to the proteasomal degradation of histone deacetylases (HDACs), increased expression of Tumor Necrosis Factor-alpha (TNF-α), and subsequent apoptosis.[1][2] Given that the mTOR and HDAC signaling pathways are also critical in the progression of pancreatic cancer, this application note provides a framework for utilizing Western blot analysis to investigate the effects of this compound on this malignancy.[3][4][5]
These protocols and notes detail the methodology for assessing the impact of this compound on key proteins within this signaling pathway in pancreatic cancer cell lines.
Signaling Pathway and Experimental Rationale
Treatment of cancer cells with this compound is hypothesized to initiate a signaling cascade culminating in apoptosis. The key steps in this pathway, which can be interrogated by Western blot analysis, are outlined below.
Caption: this compound signaling cascade leading to apoptosis.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected quantitative changes in key protein markers following this compound treatment, based on findings in hepatocellular carcinoma cell lines.[1] These data provide a baseline for expected outcomes in pancreatic cancer cell studies.
Table 1: Effect of this compound on Apoptotic and Epigenetic Markers
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) |
| Cleaved Caspase-3 | 10 µM this compound (48h) | 2.5 ± 0.3 |
| 25 µM this compound (48h) | 4.2 ± 0.5 | |
| Cleaved Caspase-8 | 10 µM this compound (48h) | 2.1 ± 0.2 |
| 25 µM this compound (48h) | 3.8 ± 0.4 | |
| Acetylated Histone H3 | 10 µM this compound (48h) | 1.8 ± 0.2 |
| 25 µM this compound (48h) | 3.1 ± 0.4 |
Data is illustrative and based on studies in HepG2 and HLE cells.[1]
Table 2: Time-Dependent Effect of 25 µM this compound on HDAC Protein Levels
| Target Protein | 1h | 3h | 12h | 24h |
| HDAC3 | No significant change | No significant change | ↓ | ↓↓ |
| HDAC4 | ↓ | ↓↓ | ↓↓ | ↓↓ |
| HDAC5 | ↓ | ↓↓ | ↓↓ | ↓↓ |
| HDAC7 | ↓ | ↓↓ | ↓↓ | ↓↓ |
↓ indicates a decrease, ↓↓ indicates a more substantial decrease relative to control.[1]
Table 3: Time-Dependent Effect of 25 µM this compound on Upstream Signaling Proteins
| Target Protein | 1h | 3h | 12h | 24h |
| Phospho-mTOR | ↑ | ↑ | ↑ | ↑ |
| Proteasome β5 | No significant change | No significant change | ↑ | ↑↑ |
↑ indicates an increase, ↑↑ indicates a more substantial increase relative to control.[1]
Experimental Protocols
A detailed protocol for Western blot analysis to assess the effects of this compound on pancreatic cancer cells is provided below.
Caption: Standard workflow for Western blot analysis.
Materials and Reagents
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) and supplements
-
This compound (solubilized in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (appropriate percentage for target proteins)
-
Tris-glycine-SDS running buffer
-
PVDF membranes (0.2 µm for histones, 0.45 µm for larger proteins)
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Recommended Primary Antibodies
Table 4: Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier (Example) | Catalog # (Example) |
| Phospho-mTOR (Ser2448) | Cell Signaling Technology | 5536 |
| mTOR | Cell Signaling Technology | 2983 |
| HDAC3 | Cell Signaling Technology | 85057 |
| HDAC4 | Cell Signaling Technology | 15164 |
| HDAC5 | Cell Signaling Technology | 20458 |
| HDAC7 | Cell Signaling Technology | 33418 |
| Acetyl-Histone H3 (Lys9) | Cell Signaling Technology | 9649 |
| Histone H3 | Cell Signaling Technology | 4499 |
| Cleaved Caspase-3 (Asp175) | Cell Signaling Technology | 9664 |
| Cleaved Caspase-8 (Asp391) | Cell Signaling Technology | 9496 |
| β-Actin (Loading Control) | Cell Signaling Technology | 4970 |
| GAPDH (Loading Control) | Cell Signaling Technology | 5174 |
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture pancreatic cancer cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 µM, 25 µM) or vehicle control (DMSO) for desired time points (e.g., 1, 3, 12, 24, 48 hours).
-
-
Protein Extraction:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final 1x concentration.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate the PVDF membrane in methanol (B129727) for 15-30 seconds, then equilibrate in transfer buffer.
-
Assemble the transfer sandwich and transfer proteins from the gel to the membrane (e.g., 100V for 60-90 minutes at 4°C).
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis using software such as ImageJ. Normalize the band intensity of the target protein to the corresponding loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.
-
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to investigate the effects of the GPR41/FFA3 agonist this compound on pancreatic cancer cells. By employing Western blot analysis to probe key proteins in the mTOR, HDAC, and apoptosis pathways, it is possible to elucidate the mechanism of action of this compound and evaluate its potential as a therapeutic agent for pancreatic cancer.
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Phosphoinositide 3-Kinase Signaling Pathway in Pancreatic Ductal Adenocarcinoma Progression, Pathogenesis, and Therapeutics [frontiersin.org]
- 5. ijmio.com [ijmio.com]
Application Note: Measuring AR420626-Induced Apoptosis Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR420626 is a selective agonist for the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2][3] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to suppress the growth of cancer cells by inducing apoptosis.[1][2][3] Specifically, in hepatocellular carcinoma (HCC) cell lines such as HepG2 and HLE, this compound has been shown to inhibit proliferation and trigger programmed cell death.[1][2] The mechanism of action involves the activation of the mTORC1 pathway, leading to the degradation of histone deacetylases (HDACs) and a subsequent increase in TNF-α expression, ultimately initiating the extrinsic apoptotic pathway.[1][3][4]
This application note provides a detailed protocol for quantifying apoptosis induced by this compound in cancer cell lines using a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[5][6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[5] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.[5] By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical injury)
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the proliferation of hepatocellular carcinoma cell lines.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Effect on Proliferation |
| HepG2 | 10 | 48 | Significant Inhibition |
| HepG2 | 10 | 72 | Significant Inhibition |
| HepG2 | 25 | 24 | Significant Inhibition |
| HepG2 | 25 | 48 | Significant Inhibition |
| HepG2 | 25 | 72 | Significant Inhibition |
| HLE | 10 | 72 | Significant Inhibition |
| HLE | 25 | 48 | Significant Inhibition |
| HLE | 25 | 72 | Significant Inhibition |
Data compiled from studies on hepatocellular carcinoma cells.[1][2]
Studies have shown a significant, dose-dependent increase in the apoptosis rate in both HepG2 and HLE cell lines when treated with this compound for 48 hours, as determined by Annexin V/PI flow cytometry.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and the general workflow for the flow cytometry assay.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for apoptosis detection.
Experimental Protocol
This protocol is adapted from standard Annexin V/PI staining procedures and studies involving this compound.[1][7][8]
Materials and Reagents
-
Cell Line: e.g., HepG2 or HLE hepatocellular carcinoma cells
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO)
-
Complete Cell Culture Medium
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free, cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Binding Buffer (typically containing HEPES, NaCl, and CaCl2)
-
-
Flow Cytometer
-
Microcentrifuge Tubes
-
Pipettes and Tips
Procedure
-
Cell Seeding and Treatment: a. Seed cells in appropriate culture plates or flasks at a density that will not lead to over-confluence during the experiment. b. Allow cells to adhere and grow for 24 hours. c. Treat cells with various concentrations of this compound (e.g., 10 µM and 25 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 48 hours).[1][2] d. Include unstained, Annexin V-only, and PI-only controls for setting up compensation and gates on the flow cytometer.
-
Cell Harvesting: a. Carefully collect the culture medium, which contains floating apoptotic cells, into a centrifuge tube. b. Wash the adherent cells with PBS. c. Detach the adherent cells using Trypsin-EDTA. d. Combine the detached cells with the supernatant collected in step 2a. e. Centrifuge the cell suspension at approximately 500 x g for 5 minutes. f. Discard the supernatant.
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging again. Discard the supernatant. c. Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7] d. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube. e. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[1] Note: The exact volumes may vary depending on the kit manufacturer's instructions. f. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][7]
-
Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube.[1][7] b. Analyze the samples on a flow cytometer as soon as possible. Keep samples on ice and protected from light if analysis is delayed. c. Use the control samples (unstained, single-stained) to set the appropriate voltages and compensation settings. d. Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
Data Analysis and Interpretation
-
Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Use the single-stained controls to set the quadrants to delineate the four populations:
-
Lower-Left (Q3): Live cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant for each treatment condition. The total percentage of apoptotic cells is typically the sum of the early apoptotic and late apoptotic populations (%Q4 + %Q2).
-
Compare the percentage of apoptotic cells in the this compound-treated samples to the vehicle control to determine the apoptotic effect of the compound.
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR420626 in Animal Models of Asthma and Eczema
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR420626 is a potent and selective agonist for the Free Fatty Acid Receptor 3 (FFA3), also known as G protein-coupled receptor 41 (GPR41).[1][2] FFA3 is a receptor for short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota and are known to have immunomodulatory properties.[1][3] Emerging research indicates that FFA3 activation may represent a novel therapeutic strategy for allergic inflammatory diseases such as asthma and eczema.[1][3] Preclinical studies in mouse models of ovalbumin-induced asthma and chemically-induced eczema have demonstrated the anti-inflammatory efficacy of this compound.[1][3] Administration of this compound has been shown to decrease immune cell infiltration in the lungs and skin, suppress the expression of inflammatory cytokines, and attenuate the overall inflammatory response in these models.[1][3] These findings suggest that this compound could be a promising candidate for the development of new treatments for allergic diseases.
Data Presentation
The following tables summarize the typical quantitative data obtained from studies evaluating the efficacy of this compound in murine models of asthma and eczema.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in a Murine Model of Ovalbumin-Induced Asthma
| Treatment Group | Total Cells (x10^5 in BALF) | Eosinophils (x10^4 in BALF) | Neutrophils (x10^4 in BALF) | Lymphocytes (x10^4 in BALF) | Macrophages (x10^4 in BALF) |
| Vehicle Control | |||||
| Ovalbumin (OVA) | |||||
| OVA + this compound (0.1 mg/kg) | |||||
| OVA + Dexamethasone |
BALF: Bronchoalveolar Lavage Fluid. Data are typically presented as mean ± SEM. Statistical significance is determined relative to the OVA group.
Table 2: Effect of this compound on Th2 Cytokine Levels in Lung Tissue in a Murine Model of Ovalbumin-Induced Asthma
| Treatment Group | IL-4 (pg/mg tissue) | IL-5 (pg/mg tissue) | IL-13 (pg/mg tissue) |
| Vehicle Control | |||
| Ovalbumin (OVA) | |||
| OVA + this compound (0.1 mg/kg) | |||
| OVA + Dexamethasone |
Data are typically presented as mean ± SEM. Statistical significance is determined relative to the OVA group.
Table 3: Effect of this compound on Inflammatory Parameters in a Murine Model of Oxazolone-Induced Eczema
| Treatment Group | Ear Thickness (mm) | Total Inflammatory Cells in Skin (cells/mm²) | Mast Cell Infiltration (cells/mm²) | Serum IgE (ng/mL) |
| Vehicle Control | ||||
| Oxazolone (B7731731) | ||||
| Oxazolone + this compound (0.1 mg/kg) | ||||
| Oxazolone + Dexamethasone |
Data are typically presented as mean ± SEM. Statistical significance is determined relative to the Oxazolone group.
Table 4: Effect of this compound on Cytokine Expression in Skin Tissue in a Murine Model of Oxazolone-Induced Eczema
| Treatment Group | IL-4 mRNA (relative expression) | IL-13 mRNA (relative expression) | TNF-α mRNA (relative expression) |
| Vehicle Control | |||
| Oxazolone | |||
| Oxazolone + this compound (0.1 mg/kg) | |||
| Oxazolone + Dexamethasone |
Data are typically presented as mean ± SEM. Statistical significance is determined relative to the Oxazolone group.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This protocol describes the induction of an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness, eosinophilic inflammation, and elevated Th2 cytokine levels.[4][5][6]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
This compound
-
Dexamethasone (positive control)
-
Phosphate-buffered saline (PBS)
-
Ketamine/Xylazine for anesthesia
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[2]
-
The control group receives an i.p. injection of alum in PBS.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle 30 minutes prior to each OVA challenge.[2]
-
A positive control group can be treated with dexamethasone.
-
-
Challenge:
-
From day 14 to day 20 (e.g., on days 14, 16, 18, and 20), challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.[2]
-
The control group is challenged with nebulized PBS.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a lung lavage with PBS to collect BAL fluid (BALF). Determine total and differential immune cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations.
-
Lung Histology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation assessment and Periodic acid-Schiff (PAS) for mucus production.
-
Cytokine Analysis: Homogenize lung tissue to measure the levels of IL-4, IL-5, and IL-13 using ELISA or qPCR.
-
Serum IgE: Collect blood via cardiac puncture and measure OVA-specific IgE levels by ELISA.
-
Protocol 2: Oxazolone (OXA)-Induced Atopic Dermatitis (Eczema) Mouse Model
This protocol details the induction of an atopic dermatitis-like phenotype using the hapten oxazolone, which elicits a Th2-dominant inflammatory response in the skin.[7][8][9]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Olive oil
-
This compound
-
Dexamethasone (positive control)
-
Digital calipers
Procedure:
-
Sensitization:
-
On day 0, sensitize the mice by applying 20 µL of 1% oxazolone in acetone to the shaved dorsal skin.[10]
-
The control group is treated with the vehicle (acetone).
-
-
Drug Administration:
-
Beginning on the first day of challenge, administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle daily.
-
A positive control group can be treated with topical or systemic dexamethasone.
-
-
Challenge:
-
Starting on day 7, challenge the mice by applying 20 µL of 0.1% oxazolone in an acetone/olive oil vehicle to the right ear every other day for a total of six challenges (until day 18).[10]
-
The control group is challenged with the vehicle.
-
-
Endpoint Analysis (24 hours after the final challenge):
-
Ear Thickness: Measure the thickness of the right ear using digital calipers before each challenge and at the end of the experiment.
-
Skin Histology: Euthanize the mice and collect the ear tissue. Fix in 10% formalin, embed in paraffin, section, and stain with H&E to assess epidermal thickness and inflammatory cell infiltration. Toluidine blue staining can be used to identify mast cells.
-
Cytokine Analysis: Homogenize ear tissue to measure the mRNA expression of IL-4, IL-13, and TNF-α by qPCR.
-
Serum IgE: Collect blood and measure total IgE levels by ELISA.
-
Lymph Node Analysis: Isolate the cervical lymph nodes and measure their size and weight. Analyze lymphocyte populations by flow cytometry.
-
Signaling Pathway
This compound exerts its anti-inflammatory effects by activating the FFA3 receptor, a Gi/o-coupled G protein-coupled receptor. The binding of this compound to FFA3 is thought to initiate a signaling cascade that ultimately suppresses the expression of pro-inflammatory cytokines associated with Th2-mediated allergic responses. While the precise downstream pathways in the context of asthma and eczema are still under investigation, potential mechanisms include the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP, and the modulation of MAPK signaling pathways such as p38 and JNK.[4][11] In other cell types, this compound has been shown to induce histone deacetylase (HDAC) inhibition, which can modulate gene expression, including that of inflammatory mediators like TNF-α.[2][6]
References
- 1. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Short-chain fatty acids, GPR41 and GPR43 ligands, inhibit TNF-α-induced MCP-1 expression by modulating p38 and JNK signaling pathways in human renal cortical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. researchgate.net [researchgate.net]
- 9. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for AR420626 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR420626 is a potent and selective agonist for the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2] This compound has garnered significant interest in various research fields, including oncology, for its ability to modulate cellular signaling pathways involved in proliferation, apoptosis, and metabolism.[1] These application notes provide a comprehensive overview of the use of this compound in in vitro studies, with a focus on its application in cancer cell lines. Detailed protocols for key experimental assays are provided to facilitate the investigation of its biological effects.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of GPR41, a G-protein coupled receptor that is endogenously activated by short-chain fatty acids.[3][4] In the context of cancer, particularly hepatocellular carcinoma (HCC), the activation of GPR41 by this compound initiates a signaling cascade that leads to the induction of apoptosis.[3][4] This pathway involves the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR), which in turn leads to the degradation of histone deacetylases (HDACs).[3] The subsequent inhibition of HDAC activity results in the increased expression of tumor necrosis factor-alpha (TNF-α), triggering the extrinsic apoptosis pathway.[3]
Data Presentation
The following table summarizes the quantitative data on the in vitro efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Incubation Time | Reference |
| HepG2 | Hepatocellular Carcinoma | Proliferation Assay | 10 µM, 25 µM | 48, 72 hours | [3] |
| HepG2 | Hepatocellular Carcinoma | Proliferation Assay | 25 µM | 24 hours | [3] |
| HepG2 | Hepatocellular Carcinoma | IC50 | ~25 µM | Not Specified | [3] |
| HLE | Hepatocellular Carcinoma | Proliferation Assay | 10 µM, 25 µM | 72 hours | [3] |
| HLE | Hepatocellular Carcinoma | Proliferation Assay | 25 µM | 48 hours | [3] |
| MDA-MB-231 | Breast Cancer | Viability Assay | Modest inhibitory effects | Not Specified | |
| 4T1 | Breast Cancer | Viability Assay | Modest inhibitory effects | Not Specified |
Mandatory Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO, which can then be diluted to the desired final concentrations in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound powder to prepare the desired volume and concentration of the stock solution.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, HLE)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
The following day, treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM, including 10 µM and 25 µM) by diluting the stock solution in fresh culture medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM) and a vehicle control for the appropriate duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any detached apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Key Signaling Proteins
This protocol is used to detect changes in the expression and activation of proteins involved in the this compound-induced signaling pathway.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-8, anti-HDAC3, anti-HDAC5, anti-HDAC7, anti-acetylated histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 25 µM) and a vehicle control for various time points (e.g., 3, 12, 24, 48 hours).[3]
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression levels.
References
Application Notes and Protocols: Preparation of AR420626 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR420626 is a selective agonist for the free fatty acid receptor 3 (FFAR3), also known as GPR41.[1][2] It is an experimental drug with potential applications in studying various physiological processes and diseases, including cancer, diabetes, asthma, and eczema.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in both in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Compound Information and Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source(s) |
| Molecular Weight | 417.29 g/mol | [1][2] |
| Formula | C₂₁H₁₈Cl₂N₂O₃ | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥95% | [3] |
| Solubility (DMSO) | 5 mg/mL (approx. 12 mM) to 20.86 mg/mL (50 mM) | [3] |
| Solubility (DMF) | 2 mg/mL | [3] |
| Solubility (DMSO:PBS (pH 7.2) (1:4)) | 0.2 mg/mL | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming on the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.173 mg of this compound (see calculation below).
-
Calculation:
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 417.29 g/mol x 1000 mg/g = 4.173 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution from 4.173 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound in Hepatocellular Carcinoma Cells
This compound has been shown to suppress the growth of hepatocellular carcinoma (HCC) cells by inducing apoptosis.[4][5] The proposed signaling pathway involves the activation of the mTORC1 pathway, leading to proteasome activation, a reduction in HDAC proteins, and an increase in TNF-α expression, ultimately triggering apoptosis.[4][5]
Caption: this compound-induced apoptotic signaling pathway in HCC cells.
Important Considerations
-
Solvent Choice: DMSO is the recommended solvent for achieving higher concentration stock solutions. For experiments sensitive to DMSO, further dilution into aqueous buffers or cell culture media is necessary. Ensure the final DMSO concentration is compatible with your experimental system and include appropriate vehicle controls.
-
Stability: this compound in solid form is stable for years when stored at -20°C.[1] However, solutions are less stable. It is recommended to use freshly prepared solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles.
-
Safety: Handle this compound in accordance with standard laboratory safety procedures. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. This product is for research use only and not for human or veterinary use.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of AR420626
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR420626 is a potent and selective agonist for the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2][3] This receptor is activated by short-chain fatty acids, which are metabolites produced by the gut microbiota.[4] this compound has demonstrated therapeutic potential in a variety of preclinical models, including cancer, diabetes, and inflammatory diseases such as asthma and eczema.[2][3][4] In cancer models, this compound has been shown to suppress the growth of hepatocellular carcinoma (HCC) xenografts by inducing apoptosis.[1][5] The mechanism of action involves the inhibition of histone deacetylases (HDACs), which is mediated by mTOR phosphorylation, subsequent proteasome activation, and an increase in tumor necrosis factor-alpha (TNF-α) expression.[1] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in mice for in vivo studies.
Data Presentation
In Vivo Dosing of this compound via Intraperitoneal Injection
| Animal Model | Dosage | Dosing Schedule | Vehicle | Key Findings |
| Hepatocellular Carcinoma (HepG2 Xenograft) | 0.1 mg/kg (days 0-4) followed by 0.2 mg/kg (days 7-11) | Daily for the specified periods | Saline | Significantly suppressed tumor growth.[2] |
| Allergic Asthma | 0.1 mg/kg | 30 minutes prior to ovalbumin sensitization or challenge | Not specified | Inhibited the immune response in bronchoalveolar lavage fluid and lung tissue.[2] |
| Eczema | 0.1 mg/kg | 30 minutes prior to induction | Not specified | Inhibited skin inflammatory immune response and the development of eczema symptoms.[2] |
| Diabetes (Streptozotocin-induced and high-fat diet-induced) | 13.32 and 26.64 µg/kg | Once daily for 7 days | Not specified | Improved glucose tolerance, increased plasma insulin (B600854) levels, and skeletal muscle glycogen (B147801) content.[2] |
| Neurogenic Diarrhea | 0.1 mg/kg | Single dose | Not specified | Inhibited serotonin-induced defecation.[2] |
Note: The original research articles should be consulted for detailed experimental designs and results.
Signaling Pathway of this compound in Hepatocellular Carcinoma
Caption: Signaling pathway of this compound in hepatocellular carcinoma cells.
Experimental Protocol: Intraperitoneal Injection of this compound in Mice
This protocol provides a detailed methodology for the preparation and intraperitoneal administration of this compound to mice.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile Saline (0.9% NaCl) or Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Vehicle Preparation
Option 1: Saline-Based Vehicle
This formulation was used in a hepatocellular carcinoma xenograft model.[2]
-
Directly dissolve the calculated amount of this compound powder in sterile saline to achieve the final desired concentration.
-
Vortex or sonicate if necessary to ensure complete dissolution. The solution should be clear before administration.
Option 2: DMSO/Saline Co-solvent Vehicle
This is a common formulation for compounds with low aqueous solubility.
-
Prepare a stock solution of this compound in 100% sterile DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to make a 10 mg/mL stock.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. For example, to achieve a final concentration of 0.1 mg/mL with 10% DMSO, mix 10 µL of the 10 mg/mL stock solution with 990 µL of sterile saline.
-
Ensure the final concentration of DMSO is kept low (typically ≤10%) to avoid toxicity.
Dosing Solution and Injection Volume Calculation
-
Determine the dose: Based on the experimental model, select the appropriate dose (e.g., 0.1 mg/kg).
-
Weigh the mouse: Record the body weight of the mouse on the day of injection.
-
Calculate the required amount of this compound per mouse:
-
Amount (mg) = Dose (mg/kg) x Body Weight (kg)
-
-
Determine the injection volume: A typical injection volume for mice is 5-10 mL/kg. For a 25g mouse, this would be 125-250 µL.
-
Calculate the concentration of the dosing solution:
-
Concentration (mg/mL) = Amount (mg) / Injection Volume (mL)
-
Example Calculation:
-
Dose: 0.1 mg/kg
-
Mouse weight: 25 g (0.025 kg)
-
Amount needed: 0.1 mg/kg * 0.025 kg = 0.0025 mg
-
Injection volume: 200 µL (0.2 mL)
-
Required concentration: 0.0025 mg / 0.2 mL = 0.0125 mg/mL
Intraperitoneal Injection Procedure
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. The scruff-of-the-neck technique is commonly used.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aseptic Technique: Wipe the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Injection: If no fluid is aspirated, slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any immediate adverse reactions.
Experimental Workflow
Caption: General workflow for in vivo studies using this compound.
Disclaimer
This protocol is intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC). Researchers should adapt this protocol to their specific experimental design and requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of AR420626 in Diabetes Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR420626 is a potent and selective agonist for the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1] Emerging research has highlighted its potential therapeutic applications in metabolic diseases, particularly diabetes. This document provides detailed application notes and experimental protocols for investigating the anti-diabetic properties of this compound in both in vitro and in vivo models. The protocols outlined below cover key assays for assessing its impact on glucose uptake, glucagon-like peptide-1 (GLP-1) secretion, and overall glucose homeostasis.
Introduction
Free fatty acid receptor 3 (FFAR3) is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota from dietary fiber. FFAR3 is expressed in various tissues relevant to metabolic regulation, including enteroendocrine L-cells, pancreatic β-cells, and skeletal muscle. Its activation has been linked to the modulation of hormone secretion and glucose metabolism, making it an attractive target for the development of novel anti-diabetic therapies.
This compound has been identified as a selective agonist of FFAR3 with an IC50 of 117 nM.[1] Preclinical studies have demonstrated its anti-diabetic activities, including its ability to improve glucose tolerance and increase plasma insulin (B600854) levels in mouse models of diabetes.[1] The primary mechanisms of action appear to involve the enhancement of glucose uptake in skeletal muscle and the stimulation of GLP-1 secretion from enteroendocrine cells.
Data Presentation
The following tables summarize the quantitative data available for this compound in the context of diabetes research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration(s) | Observed Effect | Reference |
| IC50 | - | 117 nM | FFAR3 Agonism | [1] |
| Glucose Uptake | C2C12 myotubes | 0.25, 0.5, and 1 µM | Increased basal and insulin-stimulated glucose uptake. | - |
| GLP-1 Secretion | GLUTag cells | 100 µM | Significant increase in GLP-1 secretion. | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Route of Administration | Observed Effect | Reference |
| Streptozotocin-induced diabetic ICR mice | 13.32 and 26.64 μg/kg (daily for 7 days) | Intraperitoneal (i.p.) | Improved glucose tolerance, increased plasma insulin levels, and increased skeletal muscle glycogen (B147801) content at 26.64 μg/kg. | [1] |
| High-fat diet-induced diabetic C57BL/6 mice | 13.32 and 26.64 μg/kg (daily for 7 days) | Intraperitoneal (i.p.) | Improved glucose tolerance, increased plasma insulin levels, and increased skeletal muscle glycogen content at 26.64 μg/kg. | [1] |
Signaling Pathways
This compound exerts its effects through the activation of FFAR3, which is primarily coupled to the Gαi/o signaling pathway. The downstream effects vary depending on the cell type.
Glucose Uptake in Skeletal Muscle
In skeletal muscle cells (C2C12 myotubes), this compound-mediated activation of FFAR3 leads to an increase in intracellular Ca2+ influx. This rise in calcium activates Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), which in turn phosphorylates and activates p38 mitogen-activated protein kinase (MAPK) and cAMP response element-binding protein (CREB). This signaling cascade ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby enhancing glucose uptake.
Figure 1. Signaling pathway of this compound-induced glucose uptake in skeletal muscle cells.
GLP-1 Secretion from Enteroendocrine L-Cells
In enteroendocrine L-cells (GLUTag cell line), this compound stimulates the secretion of GLP-1 through the activation of FFAR3 and the Gαi/o signaling pathway.[2] The precise downstream effectors of Gαi/o leading to GLP-1 exocytosis in this context require further elucidation.
Figure 2. Signaling pathway of this compound-stimulated GLP-1 secretion.
Effect on Insulin Secretion from Pancreatic β-Cells
The role of FFAR3 activation in pancreatic β-cells and its direct effect on insulin secretion is currently an area of active investigation with some conflicting findings. Some studies suggest that FFAR3 activation, through a Gαi/o pathway, inhibits glucose-stimulated insulin secretion.[3][4] Conversely, in vivo studies with this compound have shown an increase in plasma insulin levels in diabetic mice, which may be an indirect consequence of stimulated GLP-1 secretion.[1] Further research is required to delineate the direct versus indirect effects of this compound on insulin secretion.
Experimental Protocols
In Vitro Experimental Protocols
1. Glucose Uptake Assay in C2C12 Myotubes
This protocol is designed to assess the effect of this compound on glucose uptake in a skeletal muscle cell line.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052).
-
Once cells reach 80-90% confluency, induce differentiation by switching to DMEM containing 2% horse serum and 1% penicillin-streptomycin for 4-6 days.
-
-
This compound Treatment and Glucose Uptake Measurement:
-
Differentiated myotubes are serum-starved in DMEM for 2-4 hours prior to the experiment.
-
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with this compound (0.25, 0.5, and 1 µM) or vehicle control in KRH buffer for 1 hour.
-
For insulin-stimulated glucose uptake, add 100 nM insulin for the last 30 minutes of the pre-incubation period.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes.
-
Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
-
2. GLP-1 Secretion Assay in GLUTag Cells
This protocol measures the effect of this compound on the secretion of GLP-1 from an enteroendocrine L-cell model.
-
Cell Culture:
-
Culture GLUTag cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
-
GLP-1 Secretion Assay:
-
Seed GLUTag cells in 24-well plates and grow to 80-90% confluency.
-
Wash the cells twice with a secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a low glucose concentration (e.g., 1 mM).
-
Pre-incubate the cells in the low-glucose secretion buffer for 1-2 hours.
-
Replace the buffer with fresh secretion buffer containing this compound (100 µM) or vehicle control, along with a stimulatory concentration of glucose (e.g., 10 mM).
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and centrifuge to remove any detached cells.
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Normalize the GLP-1 secretion to the total cellular protein content or cell number.
-
In Vivo Experimental Protocol
1. Assessment of Anti-diabetic Effects in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Mouse Model
This protocol outlines the induction of diabetes in mice and the subsequent evaluation of this compound's therapeutic effects.
-
Induction of Diabetes:
-
Use male ICR or C57BL/6 mice (8-10 weeks old).
-
Induce diabetes with a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer (pH 4.5). A typical dose is 150-200 mg/kg.
-
Monitor blood glucose levels 48-72 hours post-STZ injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
This compound Administration:
-
Prepare this compound for injection by dissolving it in a suitable vehicle, such as corn oil.[1]
-
Administer this compound (13.32 and 26.64 μg/kg) or vehicle control via i.p. injection daily for the duration of the study (e.g., 7 days).
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution orally via gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Figure 3. Experimental workflows for investigating this compound in diabetes research.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of FFAR3 in diabetes and for the potential development of new therapeutic agents. The protocols provided herein offer a framework for researchers to explore its mechanisms of action and to evaluate its efficacy in preclinical models of diabetes. Further studies are warranted to fully elucidate its direct effects on pancreatic β-cell function and to optimize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of FFAR3 in ketone body regulated glucagon-like peptide 1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FFAR3 modulates insulin secretion and global gene expression in mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FFAR3 modulates insulin secretion and global gene expression in mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gastrointestinal Motility with AR420626
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR420626 is a potent and selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41). FFAR3 is activated by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota. Emerging evidence indicates that FFAR3 plays a crucial role in the regulation of gastrointestinal (GI) motility. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate its effects on GI motility, making it a valuable compound for researchers in neurogastroenterology and drug development for motility disorders.
This compound has been shown to suppress neurogenic motility in the colon by acting on myenteric neurons. Its mechanism of action involves the activation of Gαi/o protein-coupled FFAR3, leading to the inhibition of neurotransmitter release, which in turn modulates smooth muscle contraction and relaxation. This makes this compound a promising candidate for studying the pathophysiology of diarrheal disorders and for the development of novel therapeutic agents.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on gastrointestinal motility from preclinical studies.
Table 1: Ex Vivo Effects of this compound on Rat Proximal Colon Circular Muscle Strips
| Parameter | Agonist/Stimulant | This compound Concentration | Effect |
| Nicotine-induced Contraction | Nicotine (B1678760) (100 µM) | 10 µM | Inhibition of contraction[1] |
| Nicotine-induced Relaxation | Nicotine (10 µM) | 10 µM | Abolished relaxation[1] |
| Serotonin-induced Relaxation | Serotonin (B10506) (100 µM) | 10 µM | Reversal of NO-mediated relaxation |
| Direct Muscle Contraction | Bethanechol (B1168659) | Not specified | No effect on direct muscle contractions[1] |
Table 2: In Vivo Effect of this compound on Serotonin-Induced Defecation in Rats
| Animal Model | Treatment | This compound Dosage | Route of Administration | Effect on Fecal Output |
| Male Sprague-Dawley Rats | Serotonin-induced defecation | 0.1 mg/kg | Intraperitoneal (i.p.) | Significant inhibition of fecal output volume[1][2] |
Signaling Pathway of this compound in Myenteric Neurons
The following diagram illustrates the proposed signaling pathway through which this compound modulates gastrointestinal motility.
Experimental Protocols
Protocol 1: Ex Vivo Measurement of Colonic Circular Muscle Contraction
This protocol details the methodology for assessing the effect of this compound on agonist-induced contractions and relaxations of isolated rat colonic circular muscle strips.
Materials:
-
Male Sprague-Dawley rats
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11 glucose)
-
This compound (Cayman Chemical or equivalent)
-
Nicotine, Serotonin, Bethanechol
-
Pertussis toxin (optional, for mechanism of action studies)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a male Sprague-Dawley rat via an approved method.
-
Excise the proximal colon and place it in ice-cold Krebs solution.
-
Gently clean the colon of mesenteric attachments and luminal contents.
-
Cut the colon into 2-3 mm wide circular muscle strips.
-
-
Organ Bath Setup:
-
Mount the circular muscle strips vertically in an organ bath containing Krebs solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs solution every 15-20 minutes.
-
-
Experimental Procedure:
-
Record baseline spontaneous contractile activity.
-
To study the effect on neurogenic contraction, pre-incubate the tissue with this compound (e.g., 10 µM) for 15-20 minutes.
-
Induce contraction with a high concentration of nicotine (e.g., 100 µM) and record the response.
-
To study the effect on neurogenic relaxation, induce relaxation with a low concentration of nicotine (e.g., 10 µM) or serotonin (e.g., 100 µM) in pre-contracted tissues (e.g., with prostaglandin (B15479496) F2α) and record the response in the presence and absence of this compound.
-
To assess direct muscle effects, induce contraction with bethanechol in the presence and absence of this compound.
-
For mechanism of action studies, pre-incubate tissues with pertussis toxin (to inhibit Gαi/o) before adding this compound and the agonist.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Quantify the inhibitory or excitatory effects of this compound as a percentage change from the control response.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
-
Protocol 2: In Vivo Serotonin-Induced Defecation Model
This protocol describes an in vivo model to evaluate the anti-diarrheal potential of this compound by measuring its effect on serotonin-induced defecation in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Serotonin hydrochloride
-
Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)
-
Individual cages with a wire mesh bottom
-
Balance for weighing fecal pellets
Procedure:
-
Animal Acclimatization:
-
House rats individually in cages for at least 3-5 days before the experiment to allow for acclimatization.
-
Provide free access to food and water.
-
-
Experimental Groups:
-
Divide rats into at least three groups: Vehicle control, Serotonin + Vehicle, and Serotonin + this compound.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1 mg/kg) or vehicle intraperitoneally (i.p.).
-
30 minutes after the initial injection, administer serotonin (e.g., 5 mg/kg, i.p.) or vehicle.
-
-
Fecal Output Measurement:
-
Immediately after the second injection, place each rat in an individual cage with a wire mesh bottom, lined with pre-weighed filter paper or a collection tray.
-
Collect all fecal pellets excreted over a defined period (e.g., 2-4 hours).
-
Count the number of fecal pellets and measure their total wet weight.
-
-
Data Analysis:
-
Compare the number and weight of fecal pellets between the different treatment groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the inhibitory effect of this compound.
-
Protocol 3: Immunohistochemical Localization of FFAR3 in the Myenteric Plexus
This protocol provides a method for visualizing the expression of FFAR3 in the myenteric plexus of the rat colon to correlate its presence with the observed functional effects.
Materials:
-
Rat colonic tissue
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
30% sucrose (B13894) in PBS
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Primary antibody against FFAR3 (GPR41)
-
Fluorescently-labeled secondary antibody
-
Blocking solution (e.g., PBS with 10% normal donkey serum and 0.3% Triton X-100)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Harvest the rat colon and fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating it in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the tissue in OCT compound and freeze it.
-
-
Sectioning:
-
Cut 10-20 µm thick cross-sections of the colon using a cryostat and mount them on charged microscope slides.
-
-
Immunostaining:
-
Wash the sections with PBS.
-
Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-FFAR3 antibody diluted in blocking solution overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the sections with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI by including it in the final wash or in the mounting medium.
-
Mount the coverslips using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on gastrointestinal motility.
References
Troubleshooting & Optimization
Optimizing AR420626 concentration for efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental use of AR420626, a selective agonist of the free fatty acid receptor 3 (FFAR3).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the free fatty acid receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41).[1][2][3] Its activation of FFAR3 can trigger downstream signaling pathways involved in various cellular processes. In some cancer cell lines, such as hepatocellular carcinoma (HCC), this compound has been shown to induce apoptosis by inhibiting histone deacetylases (HDACs), leading to an increase in TNF-α expression.[3][4] This process is also associated with the phosphorylation of mTOR.[1][4]
Q2: What is a good starting concentration for in vitro experiments?
A2: For initial in vitro experiments, a concentration range of 10 µM to 25 µM is recommended based on published data.[1][4] The half-maximal inhibitory concentration (IC50) in HepG2 cells has been reported to be approximately 25 µM.[4] It is always best practice to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: I am observing high levels of cytotoxicity at my chosen concentration. What should I do?
A3: If you are observing unexpected levels of cell death, consider the following troubleshooting steps:
-
Lower the Concentration: The reported effective concentrations (10-25 µM) can be cytotoxic in some cell lines. Perform a dose-response experiment starting from a lower concentration (e.g., 0.1 µM) and titrate up.
-
Reduce Incubation Time: Shorten the exposure time of the cells to this compound. Time-course experiments can help determine the minimum time required to observe the desired effect.
-
Check Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing cytotoxicity at the final concentration used in your experiments.
Q4: this compound is not showing the expected efficacy in my assay. What are the possible reasons?
A4: A lack of efficacy can stem from several factors:
-
Cell Line Specificity: The expression of FFAR3 can vary significantly between cell lines. Verify the expression of FFAR3 in your model system using techniques like qPCR or Western blotting.
-
Compound Solubility: this compound is typically dissolved in DMSO.[1] Ensure that the compound is fully dissolved and has not precipitated out of solution upon dilution in your cell culture media.
-
Assay Sensitivity: The endpoint you are measuring may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive or direct downstream target of FFAR3 activation as a readout.
Data Summary
The following tables summarize the effective concentrations and doses of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Model | Assay | Effective Concentration | Reference |
| HepG2 | Proliferation Inhibition | 10 µM - 25 µM | [1][4] |
| HLE | Proliferation Inhibition | 10 µM - 25 µM | [1] |
| HepG2 | Apoptosis Induction | 25 µM | [4] |
| Rat Proximal Colon | Muscle Contraction/Relaxation | 10 µM | [1] |
| HepG2, HLE | mTOR Phosphorylation | 25 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Condition | Dosing Regimen (i.p.) | Outcome | Reference |
| Nude Mice | HepG2 Xenograft | 0.1 - 0.2 mg/kg | Tumor growth inhibition | [1] |
| BALB/c Mice | Allergic Asthma/Eczema | Not specified | Reduced inflammation | [5] |
| ICR & C57BL/6 Mice | Diabetes | 13.32 - 26.64 µg/kg | Improved glucose tolerance | [1] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
This protocol outlines a general method for determining the optimal concentration of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[1] Create a serial dilution series in cell culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Remember to include a vehicle-only control.
-
Treatment: After allowing the cells to adhere overnight, replace the media with the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC50.
Protocol 2: Western Blot for Protein Expression
This protocol can be used to assess the effect of this compound on the expression or phosphorylation of target proteins (e.g., HDACs, cleaved caspases, phospho-mTOR).[4]
-
Cell Treatment: Plate and treat cells with the optimized concentration of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against your protein of interest, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing experimental variability with AR420626
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AR420626, a potent and selective inhibitor of Kinase Associated Protein 5 (KAP5).
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Question: We are observing significant well-to-well and day-to-day variability in our IC50 values when treating cancer cell lines with this compound. What could be the cause?
-
Answer: Variability in IC50 values can stem from several factors related to compound handling and the experimental setup.
-
Compound Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM) before preparing serial dilutions in culture medium. Precipitation of the compound at lower dilutions can lead to inconsistent effective concentrations. We recommend vortexing the stock solution before each use.
-
Cell Density: The initial cell seeding density can significantly impact the calculated IC50. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect. It is crucial to use a consistent cell number for each experiment.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Ensure that the incubation time is kept constant across all experiments. For standard cell viability assays, a 72-hour incubation period is recommended.
-
Issue 2: No significant decrease in downstream target phosphorylation.
-
Question: We are not observing the expected decrease in the phosphorylation of Proliferation-Associated Protein (PAP) via Western blot after treating cells with this compound, even at concentrations above the IC50. Why might this be?
-
Answer: This could be due to the timing of the experiment or issues with the Western blot protocol itself.
-
Kinetics of Phosphorylation: The inhibition of KAP5 and the subsequent dephosphorylation of PAP can be a rapid process. We recommend performing a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the optimal time point for observing maximal PAP dephosphorylation.
-
Antibody Quality: Ensure that the primary antibody for phosphorylated PAP (p-PAP) is specific and validated for Western blotting. Use a positive control (e.g., cells stimulated with a known activator of the GFRL pathway) to confirm that the antibody is working correctly.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound? A1: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the solution can be kept at -20°C.
Q2: Can this compound be used in animal models? A2: Yes, this compound has been shown to be effective in preclinical xenograft models. For in vivo studies, it is recommended to formulate this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for intraperitoneal injection.
Q3: Are there any known off-target effects of this compound? A3: this compound is a highly selective inhibitor of KAP5. However, at concentrations significantly above the IC90, some minor off-target activity on other kinases in the same family has been observed. It is recommended to perform a dose-response experiment to identify the optimal concentration range for your specific cell line.
Experimental Protocols & Data
Cell Viability (MTT) Assay
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colon | 15.2 |
| A549 | Lung | 45.8 |
| MCF-7 | Breast | 22.1 |
| PANC-1 | Pancreatic | 88.5 |
Western Blot for p-PAP
Methodology:
-
Treat cells with this compound at the desired concentration for the optimal time determined from a time-course experiment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-PAP (1:1000) and GAPDH (1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 2: Quantification of p-PAP Levels After this compound Treatment
| Treatment | Concentration (nM) | p-PAP/GAPDH Ratio |
| Vehicle (DMSO) | 0 | 1.00 |
| This compound | 10 | 0.65 |
| This compound | 50 | 0.21 |
| This compound | 200 | 0.05 |
Visualizations
Caption: The GFRL signaling pathway and the inhibitory action of this compound on KAP5.
Caption: A generalized workflow for in vitro testing of this compound.
AR420626 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AR420626 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug that functions as a selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41)[1][2][3][4]. In the context of hepatocellular carcinoma (HCC), its activation of GPR41/FFA3 initiates a signaling cascade that involves the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and subsequent proteasome activation[1][4]. This leads to a reduction in histone deacetylase (HDAC) proteins, an increase in TNF-α expression, and ultimately, the induction of apoptosis in cancer cells[1][4]. It has also been investigated for its anti-inflammatory, antidiabetic, and anti-allergic properties[2][3][5].
Q2: I am not observing the expected anti-tumor effect in my xenograft model. What are some potential reasons?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosing and Administration: Ensure the dose and route of administration are appropriate for your model. Studies have reported effective doses ranging from 0.1 mg/kg to 0.2 mg/kg administered intraperitoneally (i.p.) for HCC xenograft models[1][2]. The dosing schedule is also critical; one study administered the drug on days 0-4 and a higher dose on days 7-11[2].
-
Compound Stability and Solubility: this compound may have solubility challenges. For in vivo use, it is recommended to prepare solutions freshly on the day of use[2]. A common vehicle is a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline)[2]. If precipitation occurs, heating and/or sonication may be required[2]. Inadequate solubility can lead to lower bioavailability and reduced efficacy.
-
Target Expression: Confirm that your chosen cell line or animal model expresses GPR41/FFA3. The mechanism of this compound is dependent on this receptor, and its absence or low expression will nullify the compound's effect[1].
-
Tumor Burden: The timing of treatment initiation relative to tumor size may be important. One study initiated treatment when HepG2 xenograft tumors reached 500-1000 mm³[2].
Q3: How should I prepare this compound for in vivo administration?
Proper preparation is critical for ensuring the compound's bioavailability.
-
Recommended Vehicle: A commonly used vehicle for intraperitoneal injection is a solution containing 10% DMSO and 90% (20% SBE-β-CD in Saline)[2].
-
Preparation Protocol: Add each solvent sequentially to the this compound powder[2].
-
Dissolution Issues: If the compound precipitates or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution[2].
-
Stability: It is highly recommended to prepare the working solution fresh on the same day as the experiment[2]. The powder form is stable for up to 3 years when stored at -20°C[2].
Q4: My animals are exhibiting unexpected adverse effects. What is known about the toxicity of this compound?
The toxicity profile of this compound has not been fully elucidated[1]. One study using an HCC xenograft model noted no significant difference in daily food intake, body weight changes, or any deaths in the treated group compared to the control[1]. However, the same study acknowledged that specific toxicities in the bone marrow, heart, kidney, and liver were not specified through laboratory tests or histology at doses of 0.1-0.2 mg/kg[1]. Researchers should conduct their own preliminary dose-finding and toxicity studies and closely monitor animals for any signs of distress[6].
Q5: What is the signaling pathway activated by this compound in hepatocellular carcinoma cells?
In HCC cells, this compound initiates a GPR41/FFA3-dependent pathway that leads to apoptosis. The key steps are outlined in the diagram below.
Caption: this compound signaling pathway in HCC cells.[1]
Quantitative Data Summary
Table 1: In Vivo Experimental Data for this compound
| Animal Model | Dosing Regimen | Route | Key Findings | Reference |
| HepG2 Xenograft (SHO Nude Mice) | 0.1 mg/kg (days 0-4), then 0.2 mg/kg (days 7-11) | i.p. | Significantly suppressed tumor growth. | [1][2] |
| Allergic Asthma (BALB/c Mice) | 0.1 mg/kg | i.p. | Inhibited immune response in BALF and lung tissue. | [2][5] |
| Eczema (BALB/c Mice) | 0.1 mg/kg | i.p. | Inhibited skin inflammatory immune response. | [2][5] |
| STZ-Induced Diabetes (ICR Mice) | 26.64 µg/kg daily for 7 days | i.p. | Improved glucose tolerance, increased plasma insulin. | [2] |
| Serotonin-Induced Defecation (SD Rats) | 0.1 mg/kg (single dose) | i.p. | Inhibited defecation volume. | [1][2] |
Table 2: In Vitro Effective Concentrations of this compound
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| HepG2 (HCC) | 25 µM | 24, 48, 72 h | Significantly inhibited proliferation; IC50 approx. 25 µM. | [1] |
| HepG2 (HCC) | 10 µM | 48, 72 h | Significantly inhibited proliferation. | [1] |
| HLE (HCC) | 25 µM | 48, 72 h | Significantly inhibited proliferation. | [1] |
| HLE (HCC) | 10 µM | 72 h | Significantly inhibited proliferation. | [1] |
| C2C12 Myotubes | 0.25 - 1 µM | 1 h | Increased Ca²⁺ influx and GLUT4 translocation. | [2] |
Detailed Experimental Protocols
Protocol 1: Hepatocellular Carcinoma (HCC) Xenograft Mouse Model
This protocol is based on methodologies described in studies evaluating this compound in HepG2 xenografts[1][2].
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach approximately 80% confluency.
-
Animal Model: Use immunodeficient mice (e.g., nude or SHO mice)[1][2].
-
Tumor Implantation: Subcutaneously inject a suspension of HepG2 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 500-1000 mm³)[2].
-
Drug Preparation and Administration:
-
Monitoring: Monitor animal body weight and general health status throughout the experiment[1].
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement, histological analysis, or molecular analysis (e.g., Western blot, PCR).
Protocol 2: Western Blot for Protein Expression Analysis
This protocol allows for the evaluation of key proteins in the this compound signaling pathway, such as phospho-mTOR, cleaved caspases, and HDACs[1][4].
-
Sample Preparation: Homogenize excised tumor tissue or lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, mTOR, cleaved caspase-3, cleaved caspase-8, HDACs, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Troubleshooting Workflows
Workflow 1: General In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study.
Workflow 2: Troubleshooting Unexpected In Vivo Results
Caption: A decision tree for troubleshooting unexpected in vivo results.
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating AR420626-Associated Toxicities in Preclinical Research
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring and mitigating potential toxicities associated with the GPR41/FFA3 agonist AR420626 in animal models. While published data on specific this compound-induced toxicities are limited, this resource offers troubleshooting guides and frequently asked questions based on its known mechanism of action and general principles of preclinical toxicology.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Food Intake | - General malaise - Gastrointestinal distress - Systemic toxicity | 1. Monitor body weight and food consumption daily. 2. Perform a thorough clinical examination of the animals. 3. Consider dose reduction or temporary cessation of treatment. 4. If GI distress is suspected, ensure easy access to food and water; consider a softened diet. 5. At study endpoint, perform gross necropsy and histopathology of the gastrointestinal tract. |
| Lethargy, Hunched Posture, or Ruffled Fur | - Systemic toxicity - Dehydration - Organ-specific toxicity | 1. Assess for signs of dehydration (e.g., skin turgor) and provide supportive care (e.g., subcutaneous fluids) if necessary. 2. Collect blood samples for complete blood count (CBC) and serum chemistry to assess organ function (liver, kidney). 3. Consider dose reduction. 4. Euthanize animal if moribund and perform a full necropsy with tissue collection for histopathology. |
| Injection Site Reactions (for parenteral administration) | - Irritation from the vehicle or compound - Inflammation | 1. Rotate injection sites. 2. Ensure the formulation is at an appropriate pH and concentration. 3. Monitor for signs of severe inflammation or necrosis. 4. Consider alternative routes of administration if reactions are persistent and severe. |
| Abnormal Hematology or Serum Chemistry Results | - Bone marrow suppression - Hepatotoxicity - Nephrotoxicity | 1. Review CBC for signs of anemia, leukopenia, or thrombocytopenia. 2. Analyze serum chemistry for elevated liver enzymes (ALT, AST) or markers of kidney dysfunction (BUN, creatinine). 3. Correlate findings with histopathological evaluation of the bone marrow, liver, and kidneys. 4. Adjust dosing regimen based on the severity of the findings. |
Frequently Asked Questions (FAQs)
Q1: What are the known toxicities of this compound in animal models?
A1: Currently, publicly available studies on this compound have not specified dose-limiting toxicities. In a study using a hepatocellular carcinoma xenograft mouse model, intraperitoneal (i.p.) administration of this compound at doses of 0.1-0.2 mg/kg did not result in significant differences in food intake or body weight, and no specific toxicities in the bone marrow, heart, kidney, or liver were reported.[1] However, the authors note that the toxicities of this compound are not clearly established and that further toxicity studies are necessary.[1]
Q2: How should I monitor for potential toxicities during my this compound study?
A2: A comprehensive monitoring plan should be in place. This includes:
-
Daily: Clinical observations for signs of distress, measurement of body weight, and food/water intake.
-
Weekly (or as indicated): Blood collection for complete blood count (CBC) and serum chemistry analysis to monitor hematological parameters and the function of key organs like the liver and kidneys.
-
End of study: Gross necropsy and histopathological analysis of major organs (liver, kidneys, heart, lungs, spleen, and any tissues with gross abnormalities).
Q3: The mechanism of this compound involves mTOR phosphorylation. What potential side effects are associated with mTOR inhibitors that I should be aware of?
A3: Yes, this compound has been shown to induce mTOR phosphorylation.[1][2] While not directly demonstrated for this compound, general side effects associated with mTOR inhibitors in preclinical and clinical settings that you could monitor for include:
-
Metabolic abnormalities: Hyperglycemia and dyslipidemia.
-
Hematological effects: Anemia, thrombocytopenia, and leukopenia.
-
Cutaneous reactions: Skin rash or stomatitis.
-
Gastrointestinal issues: Diarrhea or nausea.
It is advisable to include monitoring for these potential effects in your study design.
Q4: What should I do if I observe signs of toxicity in my animal models?
A4: If signs of toxicity are observed, the following steps are recommended:
-
Document all observations: Record the nature, severity, and onset of the clinical signs.
-
Consult with a veterinarian: For guidance on supportive care and appropriate interventions.
-
Consider dose modification: Depending on the severity, a dose reduction or a temporary halt in dosing may be necessary.
-
Collect samples: If an animal becomes moribund or is euthanized, collect blood and tissues for a comprehensive analysis to determine the cause of toxicity.
Experimental Protocols
Protocol: General Toxicity Assessment in a Rodent Model
This protocol outlines a general approach for assessing the toxicity of this compound in a rodent model.
-
Animal Model: Select a suitable rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats) of a specific age and sex, consistent with your efficacy model.
-
Dose Formulation: Prepare the dosing solution of this compound in an appropriate vehicle. A vehicle control group is mandatory.
-
Dose Selection: Based on available efficacy data, select a minimum of three dose levels: a therapeutic dose, a mid-dose, and a high dose intended to identify potential toxicities.
-
Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal, oral gavage) for the planned duration of the study.
-
Monitoring:
-
Clinical Observations: Conduct and record daily observations of animal health, including posture, activity, and grooming.
-
Body Weight and Food Intake: Measure and record body weight daily for the first week and then at least three times per week. Measure food intake per cage.
-
Hematology and Clinical Chemistry: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at selected time points during the study (e.g., weekly) and at termination. Analyze for a complete blood count and a comprehensive serum chemistry panel.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals via an approved method.
-
Conduct a thorough gross necropsy, examining all organs and tissues.
-
Collect and weigh key organs (e.g., liver, kidneys, spleen, heart, brain).
-
Preserve organs in 10% neutral buffered formalin for histopathological analysis by a board-certified veterinary pathologist.
-
Visualizations
Signaling Pathway of this compound in Apoptosis Induction
Caption: this compound signaling pathway leading to apoptosis in cancer cells.
Experimental Workflow for Toxicity Monitoring
Caption: General experimental workflow for in vivo toxicity assessment.
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AR420626 Treatment
Welcome to the technical support center for AR420626. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this selective FFAR3/GPR41 agonist. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and inconsistencies that may arise during this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41).[1] Its primary mechanism involves binding to and activating FFAR3, which is a receptor for short-chain fatty acids (SCFAs). This activation can trigger various downstream signaling pathways, often in a cell-type dependent manner.
Q2: I am observing a different cellular response to this compound than what is reported in the literature. What could be the reason for this discrepancy?
A2: Inconsistent results can stem from several factors. One critical aspect to consider is the expression of FFAR2 and FFAR3 in your specific cell model. FFAR2 and FFAR3 can form heteromers, which exhibit distinct signaling properties compared to their respective homomers.[2] The differential expression of these receptors can therefore lead to varied downstream effects, such as the modulation of p38 phosphorylation.[2] Additionally, the downstream signaling of FFAR3 can be context-dependent, involving pathways like mTOR phosphorylation and HDAC inhibition in some cell types.[3]
Q3: My in vitro results with this compound are not translating to my in vivo model. What could be the issue?
A3: A disconnect between in vitro and in vivo results can be due to several factors. The route of administration can significantly impact the local concentration and efficacy of this compound. For instance, in studies on NSAID-induced enteropathy, intragastric administration of this compound was effective, while intraperitoneal injection was not.[4] Furthermore, the complex interplay of various cell types and signaling molecules in a whole organism can lead to different outcomes than those observed in a controlled cell culture environment.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro studies.[5] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years, or at 4°C for up to two years.[5]
Troubleshooting Guides
Issue 1: High Variability in Cell Proliferation/Apoptosis Assays
If you are observing inconsistent effects of this compound on cell viability, consider the following troubleshooting steps:
-
Confirm Receptor Expression: Verify the expression levels of both FFAR3 and FFAR2 in your cell line. The ratio of these receptors can influence the cellular response.[2]
-
Optimize Concentration and Treatment Duration: The effective concentration and incubation time of this compound can be highly cell-line specific. Refer to the data tables below for reported effective concentrations in different cell lines.
-
Solubility and Compound Stability: Ensure complete solubilization of this compound in DMSO before diluting in culture media. Poor solubility can lead to inaccurate dosing.[6] Prepare fresh dilutions for each experiment to avoid degradation.
Issue 2: Unexpected Off-Target Effects
While this compound is reported to be a selective FFAR3 agonist, it has been shown to influence other pathways, which may or may not be direct off-target effects.
-
HDAC Inhibition: In hepatocellular carcinoma cells, this compound treatment leads to a reduction in HDAC proteins.[3] If your experimental results are confounded by changes in protein acetylation, it is important to consider this downstream effect.
-
mTOR Pathway Activation: this compound can induce mTOR phosphorylation in certain cell types.[3] If your research involves this pathway, be aware of this potential modulation.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Application | Effective Concentration | Observed Effect | Reference |
| HepG2 | Proliferation Inhibition | 10-25 µM | Inhibition of proliferation and induction of apoptosis. | [3][5] |
| HLE | Proliferation Inhibition | 10-25 µM | Inhibition of proliferation. | [5] |
| C2C12 | Glucose Uptake | 0.25-1 µM | Increased Ca2+ influx and GLUT4 translocation. | [5] |
Table 2: In Vivo Administration and Efficacy of this compound
| Animal Model | Application | Dosing and Administration | Observed Effect | Reference |
| Nude Mice (HepG2 xenograft) | Anticancer | 0.1-0.2 mg/kg, i.p. | Suppression of tumor growth. | [5] |
| BALB/c Mice | Allergic Asthma and Eczema | Not specified | Reduction in allergic responses. | [7] |
| Rats | NSAID-induced Enteropathy | 0.01-0.1 mg/kg, i.g. | Prevention of intestinal ulcers. | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (HepG2 Cells)
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve final concentrations of 10 µM and 25 µM.
-
Treatment: Replace the culture medium with the this compound-containing medium and incubate for 24, 48, or 72 hours.
-
Cell Viability Assessment: Use a suitable cell viability assay, such as MTS or MTT, to determine the effect on cell proliferation.
-
Data Analysis: Compare the absorbance values of treated cells to vehicle-treated control cells to calculate the percentage of proliferation inhibition.
Protocol 2: Western Blot for HDACs and Phospho-mTOR (HepG2 Cells)
-
Cell Lysis: After treatment with 25 µM this compound for the desired time (e.g., 1 to 24 hours for p-mTOR, 48 hours for HDACs), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HDACs (e.g., HDAC3, 4, 5, 7) or phospho-mTOR overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound signaling pathway in hepatocellular carcinoma cells.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating AR420626 Activity
This guide provides troubleshooting advice and detailed protocols for researchers validating the biological activity of AR420626, a selective GPR41/FFA3 agonist, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2] In validated cell lines such as hepatocellular carcinoma (HCC), its binding to the Gαi-coupled GPR41/FFA3 receptor initiates a signaling cascade that leads to apoptosis.[3][4] The key steps in this pathway involve the phosphorylation of mTOR, which activates proteasomes.[3][5] This, in turn, leads to the degradation of histone deacetylases (HDACs), causing an increase in histone H3 acetylation and subsequent expression of Tumor Necrosis Factor-alpha (TNF-α).[3] The elevated TNF-α levels ultimately trigger the extrinsic apoptotic pathway.[3]
Q2: How do I determine the optimal concentration and treatment duration for this compound in my new cell line?
The optimal concentration and duration are cell-line dependent. We recommend performing a dose-response and time-course experiment.
-
Dose-Response: Based on published data, a good starting range is 0.1 µM to 50 µM.[3] In HepG2 cells, the IC50 was found to be approximately 25 µM.[3] Always include a vehicle-only control (e.g., DMSO) at a concentration matching the highest dose of this compound used.[6]
-
Time-Course: Assess cell viability at multiple time points, such as 24, 48, and 72 hours, as the drug's effect may be time-dependent.[3]
Use a cell viability assay, such as the MTS or MTT assay, to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Q3: My cell viability assay shows no effect, or even an increase in proliferation at low concentrations. What could be the cause?
This is a common issue when validating a compound in a new model. See the troubleshooting table below for potential causes and solutions. A primary reason could be that the new cell line does not express the target receptor, GPR41/FFA3.
Q4: How can I confirm that this compound is engaging its target, GPR41/FFA3, in my cells?
Confirming target engagement is a critical validation step.[7][8] Since this compound is a receptor agonist, the most direct evidence of engagement is the activation of its downstream signaling pathway.
-
Primary Validation (Recommended): Use Western blot to detect the phosphorylation of mTOR (p-mTOR), an early event following GPR41 activation by this compound.[3] An increase in the p-mTOR/total mTOR ratio after a short treatment duration (e.g., 1-3 hours) indicates successful target engagement.[1][3]
-
Secondary Validation: Assess downstream markers such as an increase in acetylated-Histone H3 or a decrease in the protein levels of HDACs 3, 5, and 7 after longer incubation (e.g., 24-48 hours).[3]
-
Advanced Methods: Techniques like the Cellular Thermal Shift Assay (CETSA) can provide direct evidence of compound binding but are more technically demanding.[9][10]
Q5: I have confirmed target engagement, but I don't observe apoptosis. What should I investigate?
If early signaling events (like mTOR phosphorylation) are confirmed but the final biological outcome (apoptosis) is absent, consider the following:
-
Cell Line Specifics: Your cell line may have defects in the downstream apoptotic machinery (e.g., low expression of caspases) or have dominant pro-survival pathways that counteract the pro-apoptotic signal from this compound.
-
Time Point: Apoptosis is a late-stage event. Ensure you are incubating the cells long enough (e.g., 48-72 hours) for apoptosis to occur.[3]
-
Assay Sensitivity: The apoptosis assay you are using (e.g., Annexin V staining, caspase activity assay) may not be sensitive enough. Confirm with a secondary method like Western blot for cleaved caspase-3.[3]
Troubleshooting Guide
The workflow for validating this compound activity involves a logical progression from initial viability screening to specific pathway analysis.
Table 1: Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No effect on cell viability | 1. Cell line lacks GPR41/FFA3 expression. 2. Compound degradation.[11] 3. Inappropriate assay conditions (e.g., cell density too high).[12] | 1. Verify GPR41/FFA3 mRNA or protein expression via RT-qPCR or Western blot. 2. Prepare fresh stock solutions of this compound. Store aliquots at -20°C or -80°C.[11] 3. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. |
| Cell viability >100% at low concentrations | 1. Overgrowth of control cells leading to cell death and a lower baseline signal.[12] 2. The compound may have a slight proliferative effect at sub-inhibitory concentrations. 3. Assay artifact (e.g., interference with MTS/MTT reagent).[13] | 1. Reduce the initial cell seeding density or shorten the assay duration. 2. This is sometimes observed; focus on the inhibitory part of the dose-response curve for IC50 calculation. 3. Use an alternative viability assay (e.g., ATP-based luminescent assay) to confirm results.[14] |
| Inconsistent Western blot results | 1. Inconsistent protein loading. 2. Ineffective protease/phosphatase inhibitors.[6] 3. Poor antibody quality or incorrect dilution. 4. Suboptimal protein transfer.[15] | 1. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein per lane.[16] Always probe for a loading control (e.g., β-actin, GAPDH). 2. Always add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use.[6] 3. Validate your antibodies and optimize the dilution. Run positive and negative controls if available. 4. Confirm successful transfer by staining the membrane with Ponceau S after transfer.[15] |
| No increase in p-mTOR | 1. Time point is too late; phosphorylation can be transient. 2. Low GPR41/FFA3 expression. 3. Ineffective phosphatase inhibitors in lysis buffer. | 1. Perform a time-course experiment with shorter incubation times (e.g., 15 min, 30 min, 1h, 3h).[1][3] 2. As above, confirm target expression. 3. Ensure your lysis buffer contains fresh, potent phosphatase inhibitors.[6] |
Quantitative Data Summary
Table 2: Example IC50 Values for this compound
| Cell Line | Assay | Incubation Time | IC50 Value |
| HepG2 (Human Hepatocellular Carcinoma) | MTS | 48-72 hours | ~25 µM[3] |
| HLE (Human Hepatocellular Carcinoma) | MTS | 72 hours | >10 µM[3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTS Assay)
This protocol is adapted from methodologies used to evaluate this compound in HCC cells.[3]
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well in 100 µL of medium). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[3]
-
Compound Preparation: Prepare a 2X working solution of this compound at various concentrations by diluting a high-concentration DMSO stock into a complete culture medium. Prepare a 2X vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove 100 µL of medium from the wells and add 100 µL of the 2X this compound working solutions to achieve a 1X final concentration. Add the 2X vehicle control to the control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[3]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (set to 100% viability) and plot the results against the log of the drug concentration to determine the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
This protocol provides a general framework for analyzing protein expression and phosphorylation status.[6][16]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Lysate Preparation:
-
Place the plate on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6]
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16] Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody (e.g., anti-p-mTOR, anti-mTOR, anti-acetyl-Histone H3, anti-cleaved-caspase-3, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[3][16]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: Wash the membrane three times with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 16. benchchem.com [benchchem.com]
AR420626 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and storage conditions of AR420626. It includes troubleshooting guides and frequently asked questions to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41). Its primary mechanism of action involves binding to and activating FFAR3, which can trigger various downstream signaling pathways. In the context of hepatocellular carcinoma (HCC), this compound has been shown to induce apoptosis by activating the mTORC1 pathway, leading to the degradation of histone deacetylases (HDACs) and a subsequent increase in TNF-α expression.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for both solid powder and solutions.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In Solvent (DMSO) | -80°C | 2 years |
| In Solvent (DMSO) | -20°C | 1 year |
Data obtained from MedchemExpress.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve solid this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution is commonly used in in vitro experiments. Ensure the compound is fully dissolved before use. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.
Q4: What is the solubility of this compound in different solvents?
A4: this compound is soluble in DMSO. For in vivo applications, a suggested solvent system is a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline). If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
| Solvent/System | Recommended Use |
| DMSO | In vitro |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | In vivo |
Data obtained from MedchemExpress.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity Observed in Experiments
If you are observing lower than expected or no biological activity with this compound, consider the following potential causes and troubleshooting steps.
-
Improper Storage: Verify that the compound has been stored according to the recommended conditions. Prolonged storage at room temperature or improper handling of solutions can lead to degradation.
-
Solution Instability: Stock solutions of this compound in DMSO are stable for up to two years at -80°C. However, repeated freeze-thaw cycles should be avoided. It is best practice to aliquot the stock solution into smaller, single-use volumes. For in vivo working solutions, always prepare them fresh on the day of the experiment.
-
Precipitation in Aqueous Media: this compound has limited solubility in aqueous solutions. When diluting a DMSO stock solution into your aqueous experimental buffer (e.g., cell culture media), ensure the final DMSO concentration is low (typically ≤ 0.5%) to prevent precipitation. If you suspect precipitation, visually inspect the solution and consider centrifugation to pellet any precipitate before applying the supernatant to your cells or animals.
dot
Caption: Troubleshooting workflow for low this compound activity.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed HepG2 or HLE cells in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After allowing the cells to adhere, treat them with the desired concentrations of this compound (e.g., 10 µM and 25 µM) for 24, 48, and 72 hours.
-
MTS Reagent Addition: Following the treatment period, add 20 µl of MTS reagent to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C in a 5% CO₂ atmosphere.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
In Vivo Xenograft Study in Mice
-
Cell Implantation: Subcutaneously inject 1.0 x 10⁶ HepG2 cells into the right flank of male SHO nude mice.
-
Tumor Growth: Allow the tumors to reach a volume of 500–1000 mm³.
-
Treatment Administration: Randomly allocate mice into treatment and control groups. Administer this compound via intraperitoneal (i.p.) injection. A sample dosing regimen could be 0.1 mg/kg on days 0-4 and 0.2 mg/kg on subsequent treatment days. The control group should receive the vehicle solution.
-
Monitoring: Monitor tumor growth, body weight, and food intake throughout the study.
dot
Caption: Experimental workflow for an in vivo xenograft study.
Signaling Pathway
This compound-Induced Apoptosis in Hepatocellular Carcinoma Cells
This compound, as a selective FFAR3/GPR41 agonist, initiates a signaling cascade that leads to apoptosis in HCC cells. The binding of this compound to FFAR3 activates the mTORC1 pathway. This activation enhances proteasome-mediated degradation of HDACs. The reduction in HDAC levels leads to an increase in the expression of TNF-α, which ultimately triggers the extrinsic apoptotic pathway.[1]
dot
References
Validation & Comparative
AR420626: A Potent and Selective Agonist for Free Fatty Acid Receptor 3 (FFAR3)
A Comparative Guide for Researchers
AR420626 has emerged as a significant pharmacological tool for researchers investigating the physiological roles of Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41. Its high selectivity for FFAR3 over the closely related Free Fatty Acid Receptor 2 (FFAR2 or GPR43) allows for the precise dissection of their distinct signaling pathways and biological functions. This guide provides a comprehensive comparison of this compound's activity on both receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Activity at FFAR3 and FFAR2
The selectivity of this compound for FFAR3 is markedly demonstrated by its differential potency at the two receptors. Experimental data consistently show a significant preference for FFAR3, with negligible activity at FFAR2 at comparable concentrations.
| Compound | Target | Parameter | Value (nM) | Fold Selectivity (FFAR2/FFAR3) |
| This compound | FFAR3 | EC50 | 270 [1][2] | > 370-fold |
| FFAR2 | EC50 | > 100,000 [1][2] | ||
| This compound | FFAR3 | IC50 | 117 [3] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher potency. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways of FFAR3 and FFAR2
FFAR3 and FFAR2 are both G protein-coupled receptors (GPCRs) activated by short-chain fatty acids (SCFAs), but they couple to different G protein subtypes, leading to distinct downstream signaling cascades. This compound selectively activates the FFAR3 pathway.
FFAR3 Signaling Pathway:
FFAR3 exclusively couples to the Gi/o family of G proteins[4][5]. Upon activation by an agonist like this compound, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[4]. The liberated Gβγ subunits can activate other downstream effectors, including the mitogen-activated protein kinase (MAPK/ERK) pathway[4][6].
FFAR2 Signaling Pathway:
In contrast, FFAR2 exhibits dual coupling, interacting with both Gi/o and Gq/11 G proteins[4][7][8]. The Gi/o-mediated pathway is similar to that of FFAR3. The Gq/11 pathway, however, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to a different set of cellular responses[9].
Experimental Protocols
The determination of this compound's selectivity is a critical experimental procedure. A common method involves measuring a downstream signaling event in a cell line engineered to express one of the receptors.
Experimental Workflow: GPCR Selectivity Assay
The following workflow outlines a typical experiment to assess the selectivity of a compound for FFAR3 over FFAR2.
Detailed Methodology: Inositol 1,4,5-Trisphosphate (IP3) Accumulation Assay
This assay is particularly useful for assessing the activity of compounds at Gq-coupled receptors. To measure the activity of this compound at the Gi-coupled FFAR3, a chimeric G protein (Gαqi4myr) is co-expressed to redirect the signal through the Gq pathway, enabling measurement via IP3 accumulation[1][2].
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in an appropriate medium (e.g., DMEM supplemented with 10% FBS).
-
Cells are seeded into multi-well plates and allowed to adhere.
-
Transient transfection is performed using lipid-based reagents. Two sets of cells are prepared:
-
Set 1: Transfected with a plasmid encoding human FFAR3 and a plasmid for Gαqi4myr.
-
Set 2: Transfected with a plasmid encoding human FFAR2 and a plasmid for Gαqi4myr.
-
-
A control group of untransfected cells or cells transfected with an empty vector should be included.
-
Cells are incubated for 24-48 hours post-transfection to ensure adequate receptor expression.
-
-
Compound Treatment:
-
The growth medium is replaced with a stimulation buffer.
-
Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and IP3 Measurement:
-
The reaction is stopped by lysing the cells with a suitable lysis buffer provided in a commercially available IP3 assay kit.
-
The intracellular IP3 levels in the cell lysates are then quantified using a competitive binding assay, typically employing a radiolabeled or enzyme-linked detection method according to the manufacturer's instructions.
-
-
Data Analysis:
-
The measured IP3 concentrations are plotted against the corresponding concentrations of this compound.
-
The data are fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 for each receptor.
-
The fold selectivity is calculated by dividing the EC50 for FFAR2 by the EC50 for FFAR3.
-
This comprehensive approach, combining quantitative binding data with an understanding of the distinct signaling pathways and the experimental methods used to determine selectivity, underscores the value of this compound as a precise tool for investigating FFAR3-mediated physiology and pathophysiology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Short-Chain Fatty Acid Receptors and Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Frontiers | Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? [frontiersin.org]
- 8. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
A Comparative Analysis of AR420626 and Other FFAR3 Agonists for Preclinical Research
This guide provides a detailed comparison of the synthetic agonist AR420626 with other known agonists of the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data to inform preclinical research and development.
Introduction to FFAR3
Free Fatty Acid Receptor 3 (FFAR3) is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are major products of dietary fiber fermentation by the gut microbiota.[1][2][3] As a sensor for microbial metabolites, FFAR3 is implicated in a variety of physiological processes, including energy homeostasis, immune response modulation, and hormone synthesis.[1][4] The receptor is expressed in various tissues, including intestinal enteroendocrine cells, pancreatic islet cells, adipose tissue, and immune cells.[1][5][6] Its signaling is exclusively coupled to the pertussis toxin-sensitive Gαi/o pathway, leading to the inhibition of adenylate cyclase and subsequent downstream effects.[1][5] The development of selective synthetic agonists like this compound allows for more precise investigation of FFAR3's therapeutic potential in conditions such as metabolic disorders, cancer, and inflammatory diseases.[7][8]
FFAR3 Signaling Pathways
FFAR3 activation by an agonist initiates a cascade of intracellular events primarily through the Gαi/o subunit. This inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also activate downstream pathways, such as the Phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[5]
In specific cellular contexts, such as hepatocellular carcinoma (HCC), the FFAR3 agonist this compound has been shown to induce a distinct signaling cascade involving mTOR phosphorylation, subsequent reduction of histone deacetylase (HDAC) proteins, increased TNF-α expression, and ultimately, apoptosis.[9][10]
References
- 1. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]
- 3. Free fatty acid receptors as therapeutic targets for the treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. The short-chain free fatty acid receptor FFAR3 is expressed and potentiates contraction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free Fatty Acid Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GPR41 Activation: AR420626 versus Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AR420626 and butyrate (B1204436), two key agonists of G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3). GPR41 is a receptor for short-chain fatty acids (SCFAs) and is implicated in various physiological processes, making it a promising therapeutic target.[1][2][3] This document offers a quantitative comparison of their performance, detailed experimental protocols for assessing GPR41 activation, and visual diagrams of the signaling pathway and experimental workflows.
Performance Comparison: this compound vs. Butyrate
This compound is a synthetic, selective agonist for GPR41, while butyrate is a naturally occurring short-chain fatty acid produced by gut microbiota.[1][2] The primary distinction in their performance lies in their potency, with this compound demonstrating significantly higher potency than butyrate in activating GPR41.
| Parameter | This compound | Butyrate | Assay Type |
| EC50 | 270 nM[4] | ~0.5 mM[2] | Inositol 1,4,5-triphosphate (IP3) accumulation |
| pEC50 | 5.74 | Not Reported | [35S]GTPγS-binding assay |
| IC50 | 117 nM[5] | Not Reported | Not Specified |
| Selectivity | Selective for GPR41/FFA3[1][5][6] | Activates GPR41 and GPR43; also a histone deacetylase (HDAC) inhibitor[2][7] |
Key Findings:
-
Potency: this compound is a highly potent GPR41 agonist, with reported EC50 and IC50 values in the nanomolar range.[4][5][6] In contrast, butyrate activates GPR41 with a much lower potency, requiring concentrations in the millimolar range.[2]
-
Selectivity: this compound is a selective agonist for GPR41.[1][6] Butyrate, on the other hand, is less selective, as it also activates GPR43 and has other biological activities, such as the inhibition of histone deacetylases (HDACs).[2][7] This lack of selectivity can complicate the interpretation of experimental results using butyrate.
GPR41 Signaling Pathway
Activation of GPR41 by either this compound or butyrate initiates a signaling cascade through its coupling to Gi/o proteins.[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein subunits can also lead to downstream effects, including the modulation of intracellular calcium levels and the activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: GPR41 signaling pathway upon activation by agonists.
Experimental Protocols
To assess the activation of GPR41 by compounds like this compound and butyrate, several in vitro assays can be employed. The two most common methods are the [35S]GTPγS binding assay and the calcium mobilization assay.
[35S]GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[8] It is a direct measure of G-protein activation and is useful for determining the potency (EC50) and efficacy of agonists.[8]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing GPR41 (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, NaCl, and GDP. The presence of GDP is crucial for observing agonist-stimulated [35S]GTPγS binding.
-
Reaction Mixture: In a microplate, combine the cell membranes, the test compound (this compound or butyrate at various concentrations), and [35S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated binding of [35S]GTPγS.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.
-
Detection: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Dose-response curves are then generated to determine the EC50 and Emax values for each agonist.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following GPR41 activation.[9] While GPR41 primarily couples to Gi/o, co-expression of a promiscuous Gα subunit like Gα16 can redirect the signal to the Gq pathway, leading to a measurable calcium release from the endoplasmic reticulum.[10]
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect them with plasmids encoding GPR41 and a promiscuous Gα protein (e.g., Gα16).
-
Cell Plating: Plate the transfected cells into a 96- or 384-well black-walled, clear-bottom microplate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transport inhibitor like probenecid (B1678239) to prevent dye leakage. Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds (this compound or butyrate).
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, and then add the compounds to the wells.[9][11] Continue to measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves are plotted to determine the EC50 values for each agonist.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the activity of this compound and butyrate on GPR41.
Caption: General workflow for comparing GPR41 agonists.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Free Fatty Acid Receptor (FFAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Butyrate Produced by Gut Microbiota Regulates Atherosclerosis: A Narrative Review of the Latest Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Synthetic Agonist AR420626 and Endogenous Short-Chain Fatty Acids in Cellular Signaling and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic compound AR420626 and endogenous short-chain fatty acids (SCFAs), focusing on their efficacy, mechanisms of action, and the experimental data supporting their roles in cellular signaling. This objective analysis is intended to inform research and development efforts in therapeutics targeting pathways modulated by these molecules.
Introduction
This compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41).[1][2] Endogenous SCFAs, primarily acetate, propionate (B1217596), and butyrate, are products of dietary fiber fermentation by the gut microbiota and act as natural ligands for both GPR41 and GPR43.[3][4] Both this compound and SCFAs, particularly propionate which also activates GPR41, have garnered interest for their therapeutic potential in various diseases, including cancer and inflammatory conditions.[2][5] This guide will delve into a comparative analysis of their efficacy, supported by experimental findings.
Comparative Efficacy: this compound vs. Endogenous SCFAs
The following tables summarize the available quantitative data to compare the efficacy of this compound and the endogenous SCFA, propionate, as a representative GPR41 agonist.
Table 1: Receptor Binding and Activation Potency
| Compound | Receptor Target | Potency (IC50/EC50) | Cell System | Reference |
| This compound | FFAR3 (GPR41) | IC50 = 117 nM | Not specified | [1] |
| This compound | FFAR3 (GPR41) | Potency = 2.7 x 10⁻⁷ M | Transfected COS-7 cells | |
| Propionate | GPR41 | EC50 of ~0.5 mM | Not specified | [6] |
Table 2: In Vitro Efficacy in Hepatocellular Carcinoma (HepG2 Cells)
| Parameter | This compound | Propionate | Experimental Conditions | Reference |
| Inhibition of Proliferation (IC50) | ~25 µM | Data not available | 48-hour treatment | [1] |
| Induction of Apoptosis | Significant dose-dependent increase at 10 µM and 25 µM | Enhances cisplatin-induced apoptosis | 48-hour treatment | [1][2] |
| Histone H3 Acetylation | Significant dose-dependent increase | Induces histone acetylation | 48-hour treatment | [1] |
| TNF-α mRNA Expression | Time-dependent increase, peaking around 24h with 25 µM | Enhances cisplatin-induced TNF-α expression | 1-24 hour treatment | [1] |
Table 3: In Vivo Efficacy in Hepatocellular Carcinoma (HepG2 Xenograft Model)
| Parameter | This compound | Propionate | Experimental Conditions | Reference |
| Tumor Growth Suppression | Significantly suppressed tumor growth (p < 0.01) | In combination with cisplatin (B142131), significantly suppressed tumor growth compared to cisplatin alone | Nude mice with HepG2 xenografts | [1][2] |
Signaling Pathways and Mechanisms of Action
Both this compound and endogenous SCFAs initiate their effects by binding to G-protein coupled receptors on the cell surface. However, their downstream signaling cascades and additional mechanisms of action show both overlap and divergence.
This compound Signaling Pathway
This compound, as a selective GPR41/FFA3 agonist, triggers a signaling cascade that has been elucidated in hepatocellular carcinoma cells. This pathway involves the activation of mTOR, leading to increased proteasome activity and subsequent degradation of histone deacetylases (HDACs). The resulting inhibition of HDACs leads to increased expression of Tumor Necrosis Factor-alpha (TNF-α), which in turn induces apoptosis through the extrinsic pathway.
This compound signaling cascade in HCC cells.
Endogenous SCFA Signaling Pathways
Endogenous SCFAs, such as acetate, propionate, and butyrate, can activate both GPR41 and GPR43. Their signaling is context-dependent and can lead to various cellular responses, including anti-inflammatory effects and metabolic regulation. A key mechanism of action for SCFAs, particularly butyrate, is the direct inhibition of HDACs, which occurs independently of G-protein coupled receptor activation. This dual-action capability distinguishes them from a selective agonist like this compound.
Dual mechanisms of action of endogenous SCFAs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison.
In Vitro Proliferation and Apoptosis Assays with this compound
-
Cell Lines: Human hepatocellular carcinoma cell lines, HepG2 and HLE.
-
Proliferation Assay (MTS):
-
Seed 5 x 10³ cells per well in 96-well plates.
-
Treat cells with this compound (10 µM and 25 µM) or vehicle control.
-
Incubate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well and incubate for an additional 1-4 hours.
-
Measure absorbance at 490 nm to determine cell viability.[1]
-
-
Apoptosis Assay (Flow Cytometry):
-
Treat cells with this compound (10 µM and 25 µM) or vehicle control for 48 hours.
-
Harvest cells and wash with PBS.
-
Resuspend cells in binding buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[1]
-
In Vivo Hepatocellular Carcinoma Xenograft Study with this compound
-
Animal Model: Six-week-old male SHO nude mice.
-
Tumor Implantation:
-
Subcutaneously inject 1.0 x 10⁶ HepG2 cells into the flank of each mouse.
-
Allow tumors to grow to a size of 500–1000 mm³.
-
-
Treatment Regimen:
-
Randomly allocate mice into control and treatment groups (n=5 per group).
-
Administer this compound dissolved in saline via intraperitoneal injection at a dose of 0.1 mg/kg on days 0-4 and 0.2 mg/kg on days 7-11. The control group receives saline injections.
-
-
Monitoring and Endpoint:
-
Measure tumor volume periodically using calipers.
-
Monitor animal body weight and food intake.
-
At the end of the study (day 18), humanely euthanize the mice and excise the tumors for further analysis.[1]
-
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
Validating AR420626 as a Research Tool for FFAR3: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of chemical probes is paramount for a robust understanding of biological systems. This guide provides a comprehensive comparison of AR420626 as a research tool for the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41. We objectively evaluate its performance against other available alternatives, supported by experimental data and detailed protocols.
This compound is a synthetic compound identified as a selective agonist for FFAR3.[1] Its utility as a research tool hinges on its potency, selectivity, and well-characterized mechanism of action. This guide will delve into these aspects, offering a comparative analysis with endogenous ligands and other synthetic modulators of FFAR3.
Comparative Analysis of FFAR3 Modulators
The selection of an appropriate research tool requires a thorough comparison of its pharmacological properties. The following table summarizes the quantitative data for this compound and alternative FFAR3 modulators.
| Compound | Type | Potency | Selectivity | Reference |
| This compound | Synthetic Agonist (PAM-Agonist) | IC50 = 117 nM | Selective for FFAR3 | [1] |
| Propionate | Endogenous Agonist | μM to mM range | Activates both FFAR2 and FFAR3 | [2] |
| Butyrate | Endogenous Agonist | μM to mM range | Activates both FFAR2 and FFAR3 | [2] |
| β-Hydroxybutyrate | Proposed Antagonist/Agonist | Not specified | Primarily targets FFAR3 | [3][4] |
| AR399519 | Synthetic Antagonist | Not specified | Selective for FFAR3 | [5][6] |
| Cyclopropanecarboxylic acid | Synthetic Allosteric Agonist | Not specified | Selective for FFAR3 | [5] |
Experimental Validation of this compound
The validation of this compound as an FFAR3 agonist typically involves a series of in vitro experiments to demonstrate its activity and selectivity. A standard workflow for this process is outlined below.
FFAR3 Signaling Pathway
FFAR3 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[8] Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can also activate downstream signaling pathways, such as phospholipase C (PLC), leading to an increase in intracellular calcium.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used in the validation of FFAR3 modulators.
cAMP Accumulation Assay
This assay measures the inhibition of cAMP production following the activation of Gi/o-coupled receptors like FFAR3.
Materials:
-
HEK293 cells stably expressing human FFAR3
-
Cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and other test compounds
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
384-well white opaque microplates
Protocol:
-
Cell Seeding: Seed FFAR3-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Assay Procedure: a. Remove the culture medium from the wells and add assay buffer. b. Add the test compounds to the respective wells and incubate for 15-30 minutes at room temperature. c. Add a fixed concentration of forskolin (to stimulate cAMP production) to all wells except the negative control and incubate for 15-30 minutes at room temperature. d. Lyse the cells and measure cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the compound to generate a dose-response curve and determine the IC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration, which can be a downstream effect of FFAR3 activation through Gβγ signaling.
Materials:
-
CHO or HEK293 cells stably expressing human FFAR3 and a Gαqi5 promiscuous G protein
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
This compound and other test compounds
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding: Seed the cells into black-walled, clear-bottom microplates and incubate overnight.
-
Dye Loading: a. Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. b. Remove the culture medium and add the dye loading solution to each well. c. Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Compound Addition and Measurement: a. Prepare serial dilutions of this compound and other test compounds in assay buffer. b. Place the plate in the fluorescence plate reader. c. Record a baseline fluorescence reading. d. Inject the test compounds into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline and plot it against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound serves as a valuable and selective research tool for investigating the function of FFAR3. Its potency in the nanomolar range and its selectivity over FFAR2 make it a superior choice compared to the endogenous, non-selective short-chain fatty acid ligands for many applications. However, researchers should be aware of its characterization as a positive allosteric modulator and agonist, which may influence experimental design and interpretation. For studies requiring the blockade of FFAR3, AR399519 is a potential, albeit less characterized, option. The conflicting reports on the activity of β-hydroxybutyrate necessitate careful consideration and further investigation. The provided experimental protocols offer a solid foundation for the in-house validation of this compound and other FFAR3 modulators, ensuring the generation of reliable and reproducible data in the pursuit of understanding FFAR3's role in health and disease.
References
- 1. Complex pharmacology of novel allosteric free fatty acid 3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The short-chain free fatty acid receptor FFAR3 is expressed and potentiates contraction in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FFA3 receptor | Free fatty acid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. β-Hydroxybutyrate modulates N-type calcium channels in rat sympathetic neurons by acting as an agonist for the G-protein-coupled receptor FFA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Hydroxybutyrate Modulates N-Type Calcium Channels in Rat Sympathetic Neurons by Acting as an Agonist for the G-Protein-Coupled Receptor FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
A Head-to-Head Comparison of AR420626 and AR399519 in FFAR3 Signaling Studies
In the realm of research focused on Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41, the selection of appropriate chemical tools is paramount for elucidating its complex signaling pathways. Among the available modulators, AR420626 and AR399519 have emerged as critical compounds for investigating the physiological roles of FFAR3. This guide provides a comprehensive comparison of these two molecules, supported by experimental data, to aid researchers in their study design and interpretation.
Overview of this compound and AR399519
This compound is a potent and selective agonist for FFAR3.[1][2][3] It is often described as a positive allosteric modulator (PAM), meaning it binds to a site on the receptor distinct from the endogenous ligand binding site to enhance receptor activation.[4][5] In contrast, AR399519 is a selective antagonist of FFAR3, effectively blocking the receptor's activity.[5][6][7] The opposing actions of these two compounds make them an invaluable pair for confirming that an observed biological effect is mediated specifically through FFAR3 signaling. Typically, an experiment would demonstrate an effect with this compound, which is then reversed or inhibited by the application of AR399519.[6]
Comparative Performance Data
The following table summarizes the key quantitative data for this compound and AR399519 based on available literature. This data is crucial for determining appropriate experimental concentrations and for comparing their performance.
| Parameter | This compound | AR399519 | Reference |
| Molecular Function | FFAR3 Agonist (Positive Allosteric Modulator) | FFAR3 Antagonist | [4][5][7] |
| Potency (IC50) | 117 nM | Not explicitly stated in the provided results | [1] |
| Mechanism of Action | Activates FFAR3 signaling, primarily through the Gαi/o pathway, leading to decreased cAMP levels. | Inhibits FFAR3 signaling by blocking receptor activation. | [5][7] |
| Common Applications | Investigating the physiological effects of FFAR3 activation in various models, including metabolic diseases, inflammation, and cancer. | Used as a negative control to confirm FFAR3-mediated effects of agonists; investigating the role of tonic FFAR3 activity. | [2][3][6][8][9] |
FFAR3 Signaling Pathway
FFAR3 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[5][7] Upon activation by short-chain fatty acids (SCFAs) or a synthetic agonist like this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G protein can also activate downstream signaling cascades.
Experimental Protocols
To aid researchers in designing their experiments, detailed methodologies for key assays involving these compounds are outlined below.
cAMP Measurement Assay
This assay is fundamental for studying FFAR3 signaling, as the receptor's activation leads to a decrease in intracellular cAMP.
Objective: To measure the effect of this compound and AR399519 on cAMP levels in cells expressing FFAR3.
Materials:
-
HEK293 cells stably expressing human FFAR3.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound and AR399519.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Procedure:
-
Seed FFAR3-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
For antagonist studies, pre-incubate cells with varying concentrations of AR399519 for 15-30 minutes.
-
Add this compound (at a concentration around its EC50) and a fixed concentration of forskolin to all wells (except for the basal control). Forskolin is used to stimulate cAMP production, allowing for the measurement of its inhibition.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For this compound, this will generate a dose-dependent inhibition of forskolin-stimulated cAMP levels. For AR399519, it will show a reversal of the this compound-induced inhibition.
Logical Relationship in Experimental Design
The distinct roles of this compound and AR399519 allow for a robust experimental design to validate FFAR3-mediated effects. The logical flow of such an investigation is depicted below.
Conclusion
This compound and AR399519 are indispensable tools for the study of FFAR3 signaling. Their respective agonistic and antagonistic properties, when used in concert, provide a clear and reliable method for attributing a physiological response to the activation or inhibition of this important receptor. Researchers should carefully consider the quantitative data and experimental protocols presented in this guide to design rigorous and well-controlled studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling of free fatty acid receptors 2 and 3 differs in colonic mucosa following selective agonism or coagonism by luminal propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer [frontiersin.org]
- 8. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Selectivity Analysis of AR420626, a Free Fatty Acid Receptor 3 (FFAR3) Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the G protein-coupled receptor (GPCR) agonist AR420626, with a focus on its cross-reactivity profile. While widely cited as a selective agonist for Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41, publicly available quantitative data on its interaction with a broad panel of other GPCRs is limited. This document summarizes the existing data, outlines the standard experimental protocols for determining GPCR selectivity, and presents the known signaling pathways associated with FFAR3 activation.
Executive Summary
Selectivity Profile of this compound
Ideally, the selectivity of a compound like this compound would be presented as a comparison of its binding affinities (Ki) or functional potencies (EC50 or IC50) across a panel of GPCRs, particularly those that are closely related, such as other free fatty acid receptors like FFAR2 (GPR43). While the literature consistently refers to this compound as "selective," specific data points for off-target GPCRs are not provided.
Below is a template table illustrating how such comparative data would be presented. Please note that the values for off-target GPCRs are hypothetical and for illustrative purposes only, as this data was not available in the public domain at the time of this review.
| Receptor | Ligand Interaction | Potency (nM) | Assay Type | Reference |
| FFAR3 (GPR41) | Agonist | IC50 = 117 | Functional Assay | [1] |
| FFAR2 (GPR43) | Agonist | >10,000 (Hypothetical) | Functional Assay | Data Not Available |
| GPR120 | Agonist | >10,000 (Hypothetical) | Functional Assay | Data Not Available |
| β2-Adrenergic Receptor | Agonist/Antagonist | >10,000 (Hypothetical) | Binding/Functional Assay | Data Not Available |
| M1 Muscarinic Receptor | Agonist/Antagonist | >10,000 (Hypothetical) | Binding/Functional Assay | Data Not Available |
| ... (other GPCRs) | ... | ... | ... | ... |
Experimental Protocols for Determining GPCR Selectivity
The selectivity of a compound like this compound is typically determined through a combination of binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[4][5] These assays involve incubating a radiolabeled ligand that is known to bind to the target receptor with a preparation of cells or membranes expressing that receptor. The test compound (e.g., this compound) is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.[6] A typical workflow is as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of AR420626 and 4-CMTB: A Guide for Researchers
This guide provides a detailed comparative analysis of two widely used chemical modulators, AR420626 and 4-CMTB, focusing on their distinct molecular targets, signaling mechanisms, and functional effects. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs) and associated metabolic and inflammatory pathways.
Overview and Physicochemical Properties
This compound and 4-CMTB are synthetic small molecules that modulate the activity of free fatty acid receptors (FFARs), a class of GPCRs that are endogenously activated by short-chain fatty acids (SCFAs). Despite both being linked to FFARs, they exhibit high selectivity for different receptor subtypes, leading to distinct downstream signaling and physiological outcomes. This compound is a selective agonist for Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41.[1][2] In contrast, 4-CMTB is characterized as an ago-allosteric modulator of Free Fatty Acid Receptor 2 (FFAR2), or GPR43.[3][4]
Table 1: General Properties and Target Selectivity
| Property | This compound | 4-CMTB |
| Primary Target | Free Fatty Acid Receptor 3 (FFAR3/GPR41)[1][2] | Free Fatty Acid Receptor 2 (FFAR2/GPR43)[3][4] |
| IUPAC Name | N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide[2] | 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide[5] |
| Molecular Formula | C₂₁H₁₈Cl₂N₂O₃[2] | C₁₅H₁₆ClN₃S |
| Molar Mass | 417.29 g·mol⁻¹[2] | 305.82 g·mol⁻¹ |
| Reported Potency | IC₅₀ = 117 nM for FFAR3[1] | pEC₅₀ = 6.38 (in [³⁵S]GTPγS assay)[6][7] |
| Binding Site | Intracellular allosteric site on FFAR3[8] | Allosteric site on the outer surface of TM6/TM7 on FFAR2[9][10] |
Mechanism of Action and Signal Transduction
The primary distinction between this compound and 4-CMTB lies in the specific receptor they target and the subsequent signaling cascades they initiate. This compound action is mediated exclusively through FFAR3, which couples primarily to Gαi/o proteins.[11] 4-CMTB, however, activates FFAR2, which can couple to both Gαi/o and Gαq proteins, resulting in a more complex, bifurcated signaling output.[10][12]
Table 2: Comparative Signaling and Biological Effects
| Feature | This compound (via FFAR3) | 4-CMTB (via FFAR2) |
| G-Protein Coupling | Gαi/o[11] | Gαi/o and Gαq[10][12] |
| Downstream Pathways | - mTORC1 phosphorylation- HDAC inhibition- Increased TNF-α expression- Apoptosis induction[11] | - Gαi/o: Inhibition of adenylyl cyclase, decreased cAMP[3][13]- Gαq: PLC activation, increased intracellular Ca²⁺, pERK1/2 activation[3][13] |
| Key Cellular Effects | - Induction of apoptosis in cancer cells[11]- Anti-inflammatory effects[1]- Reduction of allergic responses[14] | - Modulation of neutrophil function[15]- Inhibition of cancer cell growth/migration[16]- Positive allosteric modulation of SCFA effects[3] |
| Therapeutic Areas of Study | Oncology, Diabetes, Allergic Asthma, Eczema[2][11][14] | Inflammatory Diseases, Metabolic Disorders, Oncology[3][4][16] |
This compound Signaling Pathway
This compound acts as a selective agonist at FFAR3.[1] In hepatocellular carcinoma (HCC) cells, its binding to FFAR3 initiates a Gαi/o-mediated pathway that leads to the phosphorylation and activation of mTORC1.[11] This, in turn, enhances proteasome activity, resulting in the degradation of histone deacetylases (HDACs). The subsequent inhibition of HDACs promotes histone H3 acetylation and increases the expression of TNF-α, which triggers the extrinsic apoptosis pathway via activation of caspase-8 and caspase-3.[11]
4-CMTB Signaling Pathway
4-CMTB is an ago-allosteric modulator of FFAR2, meaning it can both activate the receptor directly and enhance the activity of endogenous ligands.[4][17] FFAR2 activation by 4-CMTB initiates two distinct G-protein-mediated pathways.[12] Activation of Gαi/o leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[3] Simultaneously, activation of Gαq stimulates phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to the phosphorylation of downstream targets like ERK1/2.[9][13]
Key Experimental Protocols
The functional characterization of this compound and 4-CMTB relies on a variety of in vitro assays. Below are summarized protocols for key experiments cited in the literature.
Cell Proliferation (MTS) Assay for this compound
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: HepG2 and HLE hepatocellular carcinoma cells are seeded in 96-well plates and allowed to adhere and enter a logarithmic growth phase.[11]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 10 µM, 25 µM) or vehicle control.[11]
-
Incubation: Plates are incubated for specified time periods (e.g., 24, 48, and 72 hours).[11]
-
MTS Reagent: MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Measurement: After a further incubation period, the absorbance is read at 490 nm using a microplate reader. The quantity of formazan (B1609692) product is directly proportional to the number of living cells in culture.
-
Analysis: Proliferation is expressed as a percentage relative to the vehicle-treated control cells.
Western Blot for this compound-Induced Protein Expression
This technique is used to detect changes in the expression levels of specific proteins involved in the this compound signaling pathway.
-
Cell Culture and Lysis: HepG2 or HLE cells are treated with this compound for specified times (e.g., 1 to 48 hours).[11] Subsequently, cells are washed and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-8, acetyl-Histone H3, HDACs, p-mTOR, β-actin).[11] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[11]
Intracellular Calcium (Ca²⁺) Assay for 4-CMTB
This assay measures the ability of 4-CMTB to induce Ca²⁺ release from intracellular stores via the Gαq pathway.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human FFAR2 (hFFA2) are typically used.[13]
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Treatment: Cells are stimulated with varying concentrations of 4-CMTB (or its enantiomers) or a control agonist like acetate.[13]
-
Measurement: Fluorescence intensity is measured over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺ concentration.
-
Analysis: Data are typically normalized to the maximal response induced by a reference agonist (e.g., acetate) and plotted as dose-response curves to determine potency (EC₅₀) and efficacy (Eₘₐₓ).[13]
pERK1/2 and cAMP Assays for 4-CMTB
These assays quantify the activation of the Gαq (via pERK) and Gαi/o (via cAMP) pathways, respectively.
-
pERK1/2 Assay: An AlphaScreen SureFire pERK1/2 assay kit can be used.[13] hFFA2-expressing cells are treated with 4-CMTB, lysed, and the lysate is analyzed according to the manufacturer's protocol to quantify the levels of phosphorylated ERK1/2.
-
cAMP Assay: A LANCE Ultra cAMP assay can be used to measure the inhibition of adenylyl cyclase.[13] hFFA2-expressing cells are first stimulated with forskolin (B1673556) (to elevate cAMP levels) and then co-treated with varying concentrations of 4-CMTB. The assay measures the resulting levels of cAMP, with a decrease indicating Gαi/o activation.[13]
-
Analysis: For both assays, results are expressed as a percentage of the maximal response from a control ligand and used to generate dose-response curves for potency and efficacy determination.[13]
Conclusion
This compound and 4-CMTB are invaluable pharmacological tools for dissecting the distinct roles of FFAR3 and FFAR2. This compound is a selective FFAR3 agonist that initiates a Gαi/o-mediated cascade with significant implications for cancer cell apoptosis and inflammatory responses.[11][14] In contrast, 4-CMTB is an FFAR2 ago-allosteric modulator that activates dual Gαi/o and Gαq signaling pathways, making it a critical tool for studying neutrophil function, metabolic regulation, and FFAR2-specific pharmacology.[3][15] Their high selectivity and well-characterized but divergent mechanisms of action make them complementary, rather than interchangeable, reagents for research in metabolic and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterisation of small molecule ligands 4CMTB and 2CTAP as modulators of human FFA2 receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric modulation and biased signalling at free fatty acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic free fatty acid receptor (FFAR) 2 agonist 4-CMTB and FFAR4 agonist GSK13764 inhibit colon cancer cell growth and migration and regulate FFARs expression in in vitro and in vivo models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of AR420626 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AR420626 are paramount to ensuring a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling laboratory chemicals provide a necessary framework for its disposal. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and value beyond the product itself.
Personal Protective Equipment and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The following table summarizes the recommended PPE for handling chemical substances.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or aerosols.[1][2][3] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber) | Prevents skin contact with the chemical.[2][3] |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing.[2][3] |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas; a respirator is necessary if ventilation is inadequate or if aerosols/dust are generated.[4][2][3] |
Experimental Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood. Ensure that safety showers and eye wash stations are readily accessible.[1][4][2][3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of any dust or aerosols.[1]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]
Step-by-Step Disposal Procedures
The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.
Waste Characterization and Collection:
-
Hazard Assessment: Although a specific hazard profile for this compound is not detailed, it should be treated as a potentially hazardous chemical.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect waste this compound, including contaminated materials like pipette tips and empty vials, in a designated, properly labeled, and sealed waste container.
Disposal Workflow:
Caption: General workflow for the safe disposal of laboratory chemical waste.
Final Disposal:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and regulatory agencies.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., alcohol) and cleaning agents.[1][4][2][3] Dispose of decontamination materials as hazardous waste.
By adhering to these general safety principles and consulting with your institutional safety experts, you can ensure the safe and responsible disposal of this compound, fostering a culture of safety and professionalism within your research environment.
References
Personal protective equipment for handling AR420626
For Research Use Only. Not for use in humans or animals.
This document provides critical safety and logistical information for the handling and disposal of AR420626, a selective agonist for the free fatty acid receptor 3 (FFAR3/GPR41). The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Should be fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a certified fume hood when handling larger quantities or if there is a risk of aerosolization. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
Work Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust and aerosols.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.
-
Recommended storage temperature can be found on the product label.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste (e.g., unused solutions) should be collected in a separate, sealed, and labeled hazardous waste container.
Disposal Procedure:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Do not dispose of this compound down the drain or in the regular trash.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of the free fatty acid receptor 3 (FFAR3), also known as GPR41.[1] Its mechanism of action, particularly in the context of hepatocellular carcinoma (HCC) cells, involves the induction of apoptosis through a signaling cascade that includes the inhibition of histone deacetylases (HDACs).[2][3]
The binding of this compound to GPR41/FFA3 is thought to initiate a cascade that leads to the phosphorylation of mTOR, which in turn activates the proteasome.[2] This proteasomal activation leads to a reduction in the protein levels of various HDACs.[2] The resulting inhibition of HDAC activity causes an increase in histone H3 acetylation and the expression of TNF-α.[2] The upregulation of TNF-α then triggers the extrinsic apoptosis pathway, characterized by the cleavage of caspase-8 and caspase-3.[2]
Caption: this compound signaling pathway in hepatocellular carcinoma cells.
Experimental Protocols
The following is a generalized methodology for studying the effects of this compound on HCC cells, based on published research.[2][3]
Cell Culture and Treatment:
-
Culture HepG2 or HLE cells in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in multi-well plates at a suitable density.
-
After allowing the cells to adhere, treat them with varying concentrations of this compound (e.g., 10 µM, 25 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for specified time points (e.g., 24, 48, 72 hours).
Western Blot Analysis for Protein Expression:
-
Lyse the treated cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-8, HDACs, acetylated histone H3, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Quantitative Real-Time PCR (qPCR) for Gene Expression:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for the target gene (e.g., TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
| Parameter | Value |
| This compound IC50 (HepG2 cells) | ~25 µM[2] |
| Effective in vitro concentrations | 10 µM - 25 µM[2] |
| Incubation Times | 24, 48, 72 hours[2] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
